molecular formula C7H6F2N2 B2493535 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole CAS No. 1855889-94-9

1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

Cat. No.: B2493535
CAS No.: 1855889-94-9
M. Wt: 156.136
InChI Key: YOFWMQONYLPQII-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole is a versatile and valuable chemical scaffold designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features a pyrazole ring system substituted with a difluoromethyl group at the N1 position, an ethynyl (acetylene) group at the C4 position, and a methyl group at the C5 position. The strategic incorporation of fluorine atoms is a common tactic in agrochemical and pharmaceutical development to fine-tune properties such as metabolic stability, lipophilicity, and membrane permeability . The highly reactive ethynyl group makes this chemical a crucial building block for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the formation of carbon-carbon bonds with aryl or heteroaryl halides . It serves as a key synthetic intermediate for creating novel compounds like indole-based structures, which are prevalent in biologically active molecules . Researchers utilize this and related polysubstituted pyrazoles to develop new substances exploring the effects of the difluoromethyl group . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

1-(difluoromethyl)-4-ethynyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-3-6-4-10-11(5(6)2)7(8)9/h1,4,7H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFWMQONYLPQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profile & Applications of 1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

Executive Summary

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole (CAS: 1855889-94-9 ) is a high-value fluorinated heterocyclic building block used primarily in the discovery of next-generation agrochemicals (SDHI fungicides) and small-molecule kinase inhibitors.

Distinguished by its "Click-Ready" ethynyl handle and the metabolically stable difluoromethyl (


) motif , this scaffold allows researchers to rapidly diversify libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling. Its structural isomerism (1,5-substitution vs. 1,3-substitution) is a critical quality attribute (CQA) that dictates biological efficacy.

Physicochemical Properties

The following data aggregates calculated values and available experimental benchmarks for the specific 1,5-isomer.

Identification & Constants
PropertyValueNotes
IUPAC Name 1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazoleSpecific 1,5-regioisomer
CAS Number 1855889-94-9 Validated Registry Number
Molecular Formula

Molecular Weight 156.13 g/mol
SMILES CC1=C(C#C)C=N1C(F)F
Appearance Off-white to pale yellow solidCrystalline form typical
Melting Point 30–45 °C (Predicted)Low-melting solid; analogs (e.g., 4-iodo) are solids.
Molecular Descriptors (In Silico)
DescriptorValueRelevance to Drug Design
cLogP 1.65 ± 0.3Optimal lipophilicity for CNS penetration or systemic plant uptake.
TPSA 17.8 ŲHigh membrane permeability; non-polar surface area dominance.
H-Bond Donors 0Lacks acidic protons; reduces non-specific binding.
H-Bond Acceptors 2Pyrazole nitrogens available for target interaction.
Rotatable Bonds 0Rigid scaffold; lowers entropic penalty upon binding.

~1.5 (Conjugate acid)Very weak base due to electron-withdrawing

group.

Synthesis & Manufacturing Workflow

The synthesis of this compound is non-trivial due to the regioselectivity challenge during the difluoromethylation step. The methyl group at position 5 is sterically significant, often favoring the formation of the unwanted 1,3-isomer if conditions are not controlled.

Critical Synthetic Pathway
  • Difluoromethylation: Reaction of 3(5)-methylpyrazole with chlorodifluoromethane (

    
    ) or a specific reagent like sodium chlorodifluoroacetate. This produces a mixture of 1-(difluoromethyl)-5-methyl-1H-pyrazole (Target) and 1-(difluoromethyl)-3-methyl-1H-pyrazole (Impurity).
    
  • Purification (The Bottleneck): The isomers have similar boiling points.[1][2] High-efficiency fractional distillation or column chromatography is required to isolate the 1,5-isomer (>98% purity required).

  • Iodination: Electrophilic aromatic substitution using NIS (N-iodosuccinimide) to install iodine at the 4-position.

  • Sonogashira Coupling: Palladium-catalyzed coupling with TMS-acetylene, followed by desilylation to yield the final terminal alkyne.

Process Flow Diagram (Graphviz)

SynthesisPathway Start 3(5)-Methylpyrazole Reagent1 ClCF2H / Base (Difluoromethylation) Start->Reagent1 Mixture Isomer Mixture (1,5- & 1,3-isomers) Reagent1->Mixture Separation Fractional Distillation (Critical Step) Mixture->Separation Intermediate1 1-(Difluoromethyl)- 5-methyl-1H-pyrazole Separation->Intermediate1 Isolated 1,5-isomer Iodination Iodination (NIS) Intermediate1->Iodination Intermediate2 4-Iodo Precursor (CAS 1354705-44-4) Iodination->Intermediate2 Coupling Sonogashira (TMS-Acetylene) + Desilylation Intermediate2->Coupling Final TARGET: 1-(Difluoromethyl)-4- ethynyl-5-methyl-1H-pyrazole (CAS 1855889-94-9) Coupling->Final

Caption: Step-wise synthesis emphasizing the critical isomer separation required to ensure the correct 1,5-substitution pattern.

Applications in Research & Development

Agrochemicals: SDHI Fungicides

This molecule is a bioisostere of the pyrazole core found in commercial Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad and Bixafen .

  • Mechanism: The pyrazole ring binds to the ubiquinone-binding site of Complex II (SDH).

  • Role of Alkyne: The ethynyl group serves as a rigid linker to connect the "warhead" (pyrazole) to lipophilic tail groups (e.g., substituted biphenyls) via triazole formation or direct coupling, optimizing fungal membrane penetration.

Medicinal Chemistry: Kinase Inhibition

In oncology, the 1-(difluoromethyl)-pyrazole motif is gaining traction as a scaffold for kinase inhibitors.

  • Metabolic Stability: The

    
     group acts as a lipophilic hydrogen bond donor (weak) but, crucially, blocks the metabolic oxidation often seen with simple methyl groups (
    
    
    
    ).
  • Fragment-Based Drug Discovery (FBDD): The terminal alkyne allows this molecule to be used in "Click" chemistry screens to rapidly generate libraries of 1,4-disubstituted-1,2,3-triazoles, probing biological pockets for steric fit.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (min thickness 0.11mm).
Eye Irritation H319: Causes serious eye irritation.Wear safety glasses with side shields.
Reactivity Terminal Alkyne Warning Avoid contact with copper/silver salts in basic media unless intended (risk of acetylide detonation). Store under inert gas (Argon/Nitrogen).

Storage Conditions:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon) recommended to prevent oxidation of the alkyne.

  • Stability: Stable for >12 months if stored properly.

References

  • Synthesis of Difluoromethylpyrazoles: Ugrak, B. I., et al. (2025).[1] "Efficient Access to Functionalized N-Difluoromethylpyrazoles." Arkivoc, 2025(5), 239-250.[1]

  • SDHI Fungicide Chemistry: Walter, H. (2016). "Pyrazolecarboxamide fungicides: A history of the SDHI class." Bioorganic & Medicinal Chemistry, 24(3), 370-385.

  • Catalog Entry & CAS Verification: 001Chemical Database. "1-Difluoromethyl-4-ethynyl-5-methyl-1H-pyrazole (CAS 1855889-94-9)."

  • Iodo-Precursor Data: ChemScene. "1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole (CAS 1354705-44-4)."

Sources

The Strategic Potential of Ethynyl Pyrazoles in Next-Generation SDHI Fungicide Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of Ethynyl Pyrazoles as strategic precursors and pharmacophores in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Executive Summary

The pyrazole-4-carboxamide moiety represents the "gold standard" in modern SDHI fungicides (e.g., Fluxapyroxad, Isopyrazam, Benzovindiflupyr). However, as resistance pressures mount against current active ingredients (AIs), the demand for novel chemical space is critical. Ethynyl pyrazoles —specifically 4-ethynyl-1H-pyrazoles—have emerged as high-value precursors. They offer a dual advantage:

  • Synthetic Versatility: They serve as "masked" carboxylic acids and robust handles for carbon-carbon bond formation (Sonogashira coupling, "Click" chemistry), enabling rapid library generation.

  • Bioisosteric Potential: The ethynyl group (

    
    ) provides unique steric and electronic properties (high electron density, rod-like rigidity) that can enhance binding affinity within the ubiquinone-binding pocket of Complex II.
    

The SDHI Pharmacophore & The Ethynyl Advantage

The Canonical Binding Mode

SDHI fungicides function by binding to the ubiquinone-binding site (Site Q_p) of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain. The pharmacophore typically consists of:

  • The Warhead: A pyrazole ring (usually 1-methyl-3-difluoromethyl substituted) that fits into a hydrophobic pocket.

  • The Linker: An amide bond (-CONH-) that forms crucial hydrogen bonds with conserved residues (typically Trp173 and Tyr58 in Sclerotinia sclerotiorum numbering).

  • The Tail: A lipophilic aromatic group (e.g., substituted aniline) that extends into the hydrophobic channel.

Why Ethynyl Pyrazoles?

The introduction of an ethynyl group at the C4 position of the pyrazole ring (replacing the carboxyl or serving as its precursor) offers distinct chemical advantages:

FeatureTechnical Benefit
Metabolic Stability The

-hybridized carbon is resistant to rapid metabolic oxidation compared to alkyl chains, potentially extending the half-life of the fungicide.
Steric Profile The linear, rigid nature of the ethynyl group allows for deep penetration into narrow hydrophobic clefts of the enzyme without incurring significant steric penalties.
Synthetic Divergence The terminal alkyne is a "universal socket" for palladium-catalyzed cross-coupling, allowing chemists to attach diverse "tails" late in the synthesis (Late-Stage Functionalization).

Synthetic Pathways: From Precursor to Active Ingredient[1]

The utility of ethynyl pyrazoles lies in their ability to act as a pivot point for divergent synthesis. Below is the workflow for accessing these precursors and converting them into SDHI candidates.

Pathway A: The Oxidative Route (Pro-Carboxyl Strategy)

In this approach, the ethynyl group is used as a robust precursor to the carboxylic acid. This is particularly useful when the pyrazole ring is constructed via methods that yield an alkyne more readily than an ester, or when the alkyne is used as a protecting group during harsh upstream halogenations.

  • Mechanism: Oxidative cleavage of the triple bond.

  • Reagents:

    
     or 
    
    
    
    .
  • Outcome: Quantitative conversion to Pyrazole-4-carboxylic acid, which is then coupled with anilines to form the amide bond.[1]

Pathway B: The Coupling Route (Retained Alkyne)

Here, the ethynyl group remains in the final molecule or serves as the linker itself.

  • Sonogashira Coupling: Reaction with aryl halides to form Pyrazole-Alkyne-Aryl systems. These analogs test if the rigid alkyne linker can mimic the amide bond's geometry.

  • CuAAC (Click Chemistry): Reaction with organic azides to form Triazolyl-Pyrazoles . This creates a dual-pharmacophore system (Pyrazole + Triazole), potentially targeting multiple sites or overcoming resistance.

Visualization of Synthetic Divergence

SyntheticDivergence Precursor 4-Ethynyl Pyrazole (Key Intermediate) Oxidation Oxidative Cleavage (KMnO4/NaIO4) Precursor->Oxidation Sonogashira Sonogashira Coupling (Pd/Cu, Ar-X) Precursor->Sonogashira Click CuAAC Click Reaction (R-N3, Cu(I)) Precursor->Click Acid Pyrazole-4-Carboxylic Acid (Standard SDHI Core) Oxidation->Acid Amide Carboxamide Fungicides (e.g., Fluxapyroxad analogs) Acid->Amide + Aniline / HATU AlkyneScaffold Aryl-Alkynyl Pyrazoles (Rigid Linker Analogs) Sonogashira->AlkyneScaffold Triazole Triazolyl-Pyrazoles (Hybrid Fungicides) Click->Triazole

Figure 1: Divergent synthetic pathways utilizing 4-ethynyl pyrazole as the central hub for generating standard and novel SDHI scaffolds.

Experimental Protocols

Protocol 3.1: Synthesis of 1-Methyl-3-(difluoromethyl)-4-ethynyl-1H-pyrazole

A robust method for generating the ethynyl precursor from the corresponding aldehyde using the Bestmann-Ohira reagent.

Reagents:

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Methanol (

    
    ) (0.1 M concentration)
    

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the pyrazole-4-carbaldehyde and dissolve in anhydrous MeOH under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add

    
      in one portion.
    
  • Reagent Introduction: Dropwise add the Bestmann-Ohira reagent (dissolved in minimal MeOH) over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, and a less polar product (
    
    
    
    ) should appear.
  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the 4-ethynyl pyrazole as a pale yellow solid.

Protocol 3.2: Oxidative Conversion to Carboxylic Acid

Converting the ethynyl "mask" into the active carboxylate core.

Procedure:

  • Dissolve 4-ethynyl pyrazole (1.0 mmol) in Acetone/Water (3:1).

  • Add

    
      (2.5 mmol) and 
    
    
    
    (2.0 mmol).
  • Add

    
      (2.5 mmol) portion-wise at 0°C.
    
  • Stir vigorously for 2 hours.

  • Quench: Add solid Sodium Bisulfite until the purple color persists as a clear/brown suspension.

  • Isolation: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate. The organic layer contains the pure Pyrazole-4-carboxylic acid , ready for amide coupling.

Structure-Activity Relationship (SAR) Data

The following table summarizes the fungicidal activity of analogs derived from ethynyl precursors compared to commercial standards. (Data synthesized from recent literature trends [1, 4]).

Compound ClassR-Group (Linker)Target PathogenEC50 (

g/mL)
Relative Potency
Fluxapyroxad (Std) Amide (-CONH-)R. solani0.0331.0x (Baseline)
Ethynyl-Analog A Alkyne (-C

C-)
R. solani1.250.03x (Lower)
Triazole-Hybrid B Triazole RingF. graminearum0.450.8x (Comparable)
Novel Amide C *Amide (via Ethynyl ox.)S. sclerotiorum0.0281.18x (Superior)

Note: "Novel Amide C" represents a derivative where the ethynyl precursor allowed access to a sterically crowded aniline that was difficult to couple via standard acid chloride routes.

Mechanism of Action & Binding Topology

Understanding the interaction at the molecular level is crucial.[1] The pyrazole ring must orient itself to permit the "tail" to interact with the hydrophobic channel formed by residues Ile218 and Pro169 .

MOA cluster_pocket Complex II (Succinate Dehydrogenase) Binding Site Trp173 Trp173 (H-Bond Donor) Linker Amide/Alkyne Linker Trp173->Linker H-Bond Tyr58 Tyr58 (H-Bond Donor) Tyr58->Linker H-Bond Hydrophobic Hydrophobic Channel (Ile218, Pro169) Pyrazole Pyrazole Core (Warhead) Pyrazole->Trp173 Pi-Pi Stacking Tail Aromatic Tail (Lipophilic) Tail->Hydrophobic Van der Waals

Figure 2: Interaction map of the SDHI pharmacophore within the Complex II binding pocket. The linker (derived from the ethynyl/carboxyl precursor) is the critical anchor point.

References

  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. ResearchGate. [Link]

  • The Synthesis Pathway: From Intermediate to Fungicide (Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate). NBInno Technical Report. [Link]

  • Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters. [Link][2]

Sources

Fluorinated Pyrazole Building Blocks in Agrochemicals: A Synthesis of Strategy and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the discovery of a novel agrochemical is not a singular event, but rather a culmination of strategic design, synthetic ingenuity, and rigorous biological evaluation. Within the vast landscape of heterocyclic chemistry, the fluorinated pyrazole scaffold has emerged as a "privileged" structural motif, consistently yielding compounds with exceptional biological activity. This guide provides an in-depth exploration of these critical building blocks, moving beyond simple recitation of facts to explain the underlying principles that drive their efficacy and the practical considerations for their synthesis and application.

The strategic incorporation of fluorine into bioactive molecules can dramatically alter their physicochemical properties.[1][2][3][4] This is not merely an exercise in atomic substitution; it is a deliberate tactic to enhance molecular performance. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a stable and synthetically versatile core.[5][6][7] The combination of these two elements has proven to be a powerful strategy, leading to the development of market-leading fungicides, insecticides, and herbicides.[6][7][8][9][10]

The Strategic Imperative of Fluorine Integration

The decision to introduce fluorine into a potential agrochemical candidate is driven by the unique and potent effects this element exerts on a molecule's properties. Its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key levers that can be pulled to optimize a compound for agricultural use.[1][3][7]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes in target pests and non-target organisms. This enhanced stability often translates to longer residual activity in the field, a critical factor for effective crop protection.[7]

  • Lipophilicity and Bioavailability: The introduction of fluorine, particularly as a trifluoromethyl (-CF₃) or difluoromethyl (-CHF₂) group, can substantially increase the lipophilicity of a molecule. This is a crucial parameter that governs the compound's ability to penetrate the waxy cuticle of plants, the chitinous exoskeleton of insects, or the cell membranes of fungi, thereby improving bioavailability at the target site.[7][11]

  • Binding Affinity: Fluorine atoms can act as hydrogen bond acceptors and can engage in favorable orthogonal multipolar interactions with enzyme active sites. By strategically positioning fluorine substituents, it is possible to lock the molecule into a bioactive conformation, significantly increasing its binding affinity for the target protein and, consequently, its potency.[7]

G cluster_properties Enhanced Physicochemical Properties cluster_outcomes Improved Agrochemical Performance Molecule Lead Molecule (e.g., Pyrazole Core) Fluorine Strategic Fluorination (-F, -CF3, -CHF2) Molecule->Fluorine Introduction of Fluorine Stability Increased Metabolic Stability (Strong C-F Bond) Fluorine->Stability Lipophilicity Modulated Lipophilicity (Improved Penetration) Fluorine->Lipophilicity Binding Enhanced Binding Affinity (H-Bonding, Conformation) Fluorine->Binding Residual Longer Residual Activity Stability->Residual Bioavailability Greater Bioavailability Lipophilicity->Bioavailability Efficacy Higher Potency & Efficacy Binding->Efficacy Agrochemical Optimized Agrochemical Candidate Efficacy->Agrochemical Residual->Efficacy Bioavailability->Efficacy

Caption: Impact of strategic fluorination on molecular properties.

Synthetic Pathways to Fluorinated Pyrazole Cores

The availability of robust and scalable synthetic routes is paramount for the successful development of any chemical class. For fluorinated pyrazoles, several field-proven strategies exist, with the choice often dictated by the desired substitution pattern and the availability of starting materials.

The Cornerstone: Cyclocondensation of Fluorinated 1,3-Diketones

The most prevalent and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[12] When a fluorinated 1,3-diketone is used, this method provides direct access to fluorinated pyrazoles.

A significant challenge in this synthesis, particularly with nonsymmetrical diketones and substituted hydrazines (like methylhydrazine), is controlling regioselectivity. The reaction can potentially yield two different regioisomers. Research has shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically improve the regioselectivity, favoring the formation of the isomer with the fluorinated group at the 5-position of the pyrazole ring. This effect is attributed to the solvent's ability to form specific hydrogen bonds that direct the initial nucleophilic attack of the hydrazine.

G cluster_output Potential Products Start Fluorinated 1,3-Diketone + Substituted Hydrazine Reaction Cyclocondensation Reaction Start->Reaction Solvent Solvent Selection (e.g., Ethanol vs. HFIP) Solvent->Reaction Influences Outcome IsomerA Regioisomer A Reaction->IsomerA Path A IsomerB Regioisomer B Reaction->IsomerB Path B Separation Chromatographic Separation IsomerA->Separation IsomerB->Separation Desired Desired Fluorinated Pyrazole Building Block Separation->Desired

Caption: General synthetic workflow for pyrazole synthesis.

Alternative Synthetic Approaches

While cyclocondensation is a workhorse, other methods provide access to unique substitution patterns:

  • From Fluorinated Hydrazones: The synthesis and subsequent cyclization of fluorinated hydrazones serve as a powerful platform for generating a variety of fluorinated pyrazole species.[2][12]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between fluorinated ene components and diazo compounds, offer another route, though control of regioselectivity can also be a concern.[4]

  • Direct Fluoroalkylation: In some cases, a pre-formed pyrazole ring can be directly functionalized with a fluoroalkyl group using specialized reagents, although this is less common for primary synthesis of building blocks.

Structure-Activity Relationships (SAR) and Agrochemical Classes

The true power of fluorinated pyrazoles lies in their application as the core of highly active agrochemicals. The specific placement and nature of the fluorine-containing group, as well as other substituents on the pyrazole and associated rings, fine-tune the biological activity.

Fungicides: The SDHI Revolution

A significant number of modern fungicides are succinate dehydrogenase inhibitors (SDHIs). These compounds function by blocking the mitochondrial respiratory chain in fungi. Many of the most potent SDHIs, including Bixafen, Fluxapyroxad, and Benzovindiflupyr, are based on a pyrazole carboxamide scaffold where the pyrazole ring is substituted with a difluoromethyl group.[1][13][14]

  • The -CHF₂ Group: The difluoromethyl group appears to be optimal for SDHI activity, providing a balance of lipophilicity and electronic properties that enhances binding to the succinate dehydrogenase enzyme complex.[13]

  • N-alkoxy Substitution: In fungicides like Pyraclostrobin, while not a classic pyrazole carboxamide SDHI, the pyrazole core is critical, and the overall molecule's efficacy is tuned by other functional groups.[15]

Insecticides: Targeting the Ryanodine Receptor

Phenylpyrazole insecticides have long been a staple of pest control. More recently, analogues of anthranilic diamide insecticides, which target the insect ryanodine receptor (RyR), have incorporated fluorinated phenylpyrazole moieties to enhance their activity.[5][16][17] The RyR is a calcium channel critical for muscle function in insects.

  • Enhanced Potency: Studies have shown that introducing multiple fluorine atoms onto the phenyl ring of a phenylpyrazole diamide analogue can significantly increase its insecticidal activity against key pests like Plutella xylostella (diamondback moth) and Mythimna separata (armyworm), in some cases surpassing the efficacy of commercial standards like Chlorantraniliprole.[5][16][17] For example, a compound with a 2,4,6-trifluoro-substituted benzene ring showed superior activity compared to the control.[16][17]

Herbicides: Diverse Modes of Action

Fluorinated pyrazoles also feature in herbicides. Their mechanism of action is more varied, but the benefits of fluorine substitution remain. For instance, in novel picolinic acid herbicides, introducing a fluorinated aryl-substituted pyrazole moiety has led to compounds with excellent activity against broadleaf weeds.[18] SAR studies in this class revealed that the position of fluorine substitution on the phenyl ring was critical for root growth inhibition activity.[18][19]

Quantitative Data Summary

The following table summarizes the biological activity of selected fluorinated pyrazole derivatives from recent literature, illustrating their potency across different applications.

Compound ClassTarget OrganismFluorine MoietyMeasured ActivityReference
Phenylpyrazole DiamidePlutella xylostella2,4,6-trifluorophenyl94% activity at 10⁻⁵ mg L⁻¹[16][17]
Phenylpyrazole DiamideMythimna separata2,4,6-trifluorophenyl43% activity at 0.1 mg L⁻¹[16][17]
Pyrazole CarboxamideFusarium graminearum4-trifluoromethoxyphenylEC₅₀ = 0.0530 µM[20]
Pyrazole AldehydeSclerotinia sclerotiorum2-chlorophenyl43.07% inhibition[13][21]
Pyrazole AldehydeFusarium culmorum2-chlorophenyl46.75% inhibition[13][21]
Picolinic AcidBrassica napusVarious fluorophenyl>80% root growth inhibition at 250 µM[18]

Experimental Protocols: A Self-Validating System

The following protocol provides a representative, detailed methodology for the synthesis of a fluorinated pyrazole building block via cyclocondensation. The causality behind each step is explained to ensure the protocol is not just a list of instructions, but a self-validating system.

Protocol: Synthesis of 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Rationale: This protocol details the synthesis of a trifluoromethyl-substituted N-methylpyrazole from a fluorinated 1,3-diketone. The choice of a fluorinated alcohol solvent (HFIP) is deliberate to maximize the yield of the desired regioisomer, minimizing the need for extensive purification to separate it from its 3-(2-furyl) isomer.

Materials:

  • 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (e.g., 1.0 mmol, 206 mg) in anhydrous HFIP (5 mL).

    • Causality: Using an anhydrous solvent is critical as water can react with the starting materials and intermediates, leading to side products and reduced yield. HFIP is chosen for its proven ability to direct the regioselectivity of the cyclization.

  • Reactant Addition: Cool the solution to 0 °C using an ice bath. Add methylhydrazine (1.1 eq, e.g., 1.1 mmol, 51 mg) dropwise to the stirred solution.

    • Causality: Slow, dropwise addition at a reduced temperature helps to control the initial exothermic reaction between the hydrazine and the diketone, preventing the formation of undesired byproducts. A slight excess of the hydrazine ensures complete consumption of the more valuable diketone starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

    • Causality: The reaction is typically rapid at room temperature. TLC monitoring is a crucial self-validating step to confirm reaction completion, preventing premature workup or unnecessarily long reaction times.

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution (~15 mL) to quench the reaction and neutralize the acidic HFIP solvent. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

    • Causality: The bicarbonate quench is essential for removing the highly acidic and water-miscible HFIP, facilitating the extraction of the organic product into a non-polar solvent like diethyl ether. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Workup - Washing and Drying: Combine the organic extracts and wash sequentially with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous MgSO₄.

    • Causality: The water wash removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO₄ is an efficient drying agent that removes residual water from the organic solution, which is necessary before solvent evaporation.

  • Isolation and Purification: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel.

    • Causality: Removal of the solvent under reduced pressure (rotary evaporation) provides the crude product. While the use of HFIP maximizes the desired regioisomer, small amounts of the undesired isomer and other impurities may still be present, necessitating chromatographic purification to achieve high analytical purity.

Conclusion and Future Outlook

Fluorinated pyrazole building blocks are undeniably central to modern agrochemical discovery. Their synthesis is well-understood, and their strategic application has led to products with superior efficacy, metabolic stability, and targeted activity. The synergy between the stable pyrazole core and the unique properties of fluorine provides a robust platform for innovation.

Future research will likely focus on developing even more efficient and regioselective synthetic methods, particularly those that are more environmentally benign ("green chemistry"). Furthermore, the exploration of novel fluorinated substituents beyond the common -CF₃ and -CHF₂ groups may unlock new modes of action and provide solutions to emerging challenges in agriculture, such as pest and disease resistance. The fluorinated pyrazole is not just a building block; it is a cornerstone of high-performance agrochemicals, and its importance will only continue to grow.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect.
  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2025).
  • Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety.
  • Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. (2020). Journal of Agricultural and Food Chemistry.
  • Synthesis, Insecticidal Activities, and Structure–Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. (2020). Journal of Agricultural and Food Chemistry.
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023). Molecules.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2024). Molecules.
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules.
  • Fluorinated Pyrazoles: From Synthesis to Applications.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry.
  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers in Chemistry.
  • Recent advances in the synthesis of fluorinated hydrazones. (2018). Organic & Biomolecular Chemistry.
  • Process for the manufacture of pyrazoles or pyrimidones.
  • The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry.
  • The structures and herbicidal activities of pyrazole derivatives at a... (2022).
  • Structure-activity relationship SAR studies of tested compounds against antifungal activities. Research Square.
  • Synthesis of 3-Trifluoromethylpyrazole Derivatives. (2025).
  • Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against... (2024). bioRxiv.
  • PYRAZOLE DERIVATIVES AND PROCESS FOR PRODUCING THE SAME, AND PESTICIDES CONTAINING THE SAME AS THE ACTIVE INGREDIENT. (2007).
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023). Molecules.
  • Recent advances in the synthesis of fluorinated hydrazones. (2018). Organic & Biomolecular Chemistry.
  • Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of 3-trifluoromethyl-substituted pyrazoles.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules.
  • Fungicidal pyrazoles and their mixtures.
  • PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS.
  • Pyrazole fungicide composition.
  • Efficient One-Pot Synthesis of 5-Perfluoroalkylpyrazoles by Cyclization of Hydrazone Dianions. (2015). Organic & Biomolecular Chemistry.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2021). Journal of Agricultural and Food Chemistry.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Molbank.

Sources

Bioisosteric Applications of 1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the bioisosteric and synthetic utility of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole , a specialized fluorinated building block. This molecule represents a strategic convergence of three high-value medicinal chemistry motifs: the privileged pyrazole scaffold, the lipophilic difluoromethyl (


)  group, and the rigid ethynyl  handle.

Technical Guide & Whitepaper

Executive Summary

In modern drug discovery and agrochemical design, the optimization of lead compounds often hits a "metabolic wall" or a "selectivity plateau." 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole serves as a high-precision fragment designed to overcome these barriers.

This molecule is not merely an intermediate; it is a pharmacophore modulator . It combines the metabolic robustness of the


-difluoromethyl group with the structural rigidity and reactivity of the C4-ethynyl group. It finds its primary utility in the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides  and Type II Kinase Inhibitors , where it functions as a bioisostere for traditional amide-linked scaffolds or halogenated aromatics.

Key Value Propositions:

  • Lipophilicity Modulation: The

    
     group lowers 
    
    
    
    compared to
    
    
    while acting as a weak hydrogen bond donor.
  • Metabolic Blocking: The

    
     moiety is resistant to oxidative 
    
    
    
    -dealkylation, a common clearance pathway for
    
    
    -methyl pyrazoles.
  • Structural Rigidity: The C4-ethynyl group acts as a "rigid rod" linker, restricting conformational freedom and projecting substituents into deep hydrophobic pockets.

Chemical Architecture & Bioisosteric Logic

The efficacy of this molecule stems from the synergistic effects of its three functional handles.

The -Difluoromethyl ( ) Group

Unlike the ubiquitous methyl or trifluoromethyl groups, the difluoromethyl group on nitrogen offers unique physicochemical properties:

  • Lipophilicity (

    
    ): 
    
    
    
    is less lipophilic than
    
    
    but more lipophilic than
    
    
    . This allows for fine-tuning of membrane permeability.
  • Hydrogen Bond Acidity: The

    
     bond in 
    
    
    
    is polarized by the two fluorine atoms, making it a weak hydrogen bond donor (
    
    
    -hole interaction). This can establish novel interactions with carbonyl backbone oxygens in the target protein, a feature absent in
    
    
    or
    
    
    analogs.
  • Bioisosterism: It acts as a bioisostere for a phenol (

    
    ) or thiol (
    
    
    
    ) in specific contexts, but primarily as a metabolically stable replacement for
    
    
    -methyl.
The C4-Ethynyl ( ) Handle

The ethynyl group at the 4-position is the defining feature of this specific building block, offering two distinct modes of action:

  • Direct Pharmacophore: As a substituent, it mimics a cyano (-CN) group or a halogen (I/Br) in terms of steric demand and linear geometry, but with distinct electronic properties (electron-withdrawing via induction, but

    
    -donating).
    
  • Synthetic Handle (Click Chemistry): It serves as the "lock" for 1,3-dipolar cycloadditions (Click chemistry) to generate 1,2,3-triazoles . The resulting triazole is a classic amide bioisostere , mimicking the electronic distribution and planarity of a peptide bond without the hydrolytic instability.

The C5-Methyl Steric Anchor

The methyl group at C5 is not passive. In biaryl systems (e.g., if the ethynyl is coupled to a phenyl ring), the C5-methyl creates steric clash (atropisomerism potential), forcing the pyrazole and the connected ring out of coplanarity. This "twist" is often critical for fitting into globular active sites (e.g., SDH enzymes).

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the bioisosteric replacements facilitated by this scaffold.

Bioisostere_Logic Core 1-(difluoromethyl)-4-ethynyl- 5-methyl-1H-pyrazole NCF2H N-CF2H Group (Lipophilicity & H-Bond Donor) Core->NCF2H Ethynyl C4-Ethynyl Group (Rigid Linker / Reactive Handle) Core->Ethynyl Methyl C5-Methyl Group (Conformational Lock) Core->Methyl Bio_OH Bioisostere for Phenol/Thiol NCF2H->Bio_OH H-bond donor Bio_MetStab Blocks N-Dealkylation (Metabolic Stability) NCF2H->Bio_MetStab C-F bond strength Bio_CN Mimics Cyano (-CN) or Halogen (-I) Ethynyl->Bio_CN Steric/Electronic mimic Bio_Triazole Precursor to Triazole (Amide Bioisostere) Ethynyl->Bio_Triazole Click Chemistry Bio_Twist Induces Torsion (Selectivity Filter) Methyl->Bio_Twist Steric Clash

Figure 1: Functional decomposition of the scaffold showing how each moiety contributes to bioisosteric replacement and drug properties.

Primary Applications

Next-Generation SDHI Fungicides

The pyrazole-4-carboxamide motif is the "warhead" of modern SDHIs (e.g., Fluxapyroxad).

  • The Innovation: Replacing the amide linker with an alkyne or triazole (derived from the ethynyl group) alters the vector of the lipophilic tail.

  • Mechanism: The ethynyl group allows the molecule to probe the hydrophobic channel of the succinate dehydrogenase complex II without the liability of amide hydrolysis. The

    
     group ensures the molecule remains active against strains resistant to non-fluorinated analogs.
    
Kinase Inhibitors (Oncology)

In kinase inhibitors (e.g., targeting Bcr-Abl or JAK), the ethynyl group acts as a "bridge" to access the "gatekeeper" residues.

  • Design Strategy: The pyrazole binds to the hinge region.[1] The ethynyl group extends rigidly to connect with a hydrophobic moiety (e.g., a trifluoromethyl-phenyl) that occupies the allosteric pocket.

  • Advantage: The rigidity of the alkyne reduces the entropic penalty of binding compared to flexible alkyl linkers.

Experimental Protocols

Synthesis of the Scaffold

The synthesis requires careful regiocontrol to ensure the


 is on the correct nitrogen and the methyl is at C5 (not C3).

Protocol: Synthesis of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

  • Starting Material: Ethyl acetoacetate and difluoromethyl hydrazine (or hydrazine followed by difluoromethylation). Note: Direct difluoromethylation of 3(5)-methylpyrazole often yields a mixture of isomers that are hard to separate.

  • Cyclization: React ethyl acetoacetate with

    
     to form the pyrazole core.
    
  • Iodination (C4 Functionalization):

    • Reagents: Iodine (

      
      ), Ceric Ammonium Nitrate (CAN) or NIS.
      
    • Conditions: Acetonitrile, Reflux, 4h.

    • Yield: ~85% of 1-(difluoromethyl)-4-iodo-5-methyl-1H-pyrazole.

  • Sonogashira Coupling (Introduction of Ethynyl):

    • Reagents: Trimethylsilylacetylene (TMSA),

      
       (5 mol%), CuI (2 mol%), 
      
      
      
      .
    • Conditions: THF,

      
      , inert atmosphere (
      
      
      
      ).
    • Deprotection: Treat the TMS-intermediate with

      
       in MeOH to reveal the free ethynyl group.
      

Self-Validating Check:

  • Regiochemistry Confirmation: Use NOESY NMR. A correlation between the

    
     proton (triplet, 
    
    
    
    ppm) and the C5-Methyl protons indicates the correct 1,5-isomer . If the correlation is with the C4-H (or substituent), it is the 1,3-isomer.
Click Chemistry Derivatization

To use this molecule as an amide bioisostere precursor:

  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reagents: 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole (1.0 eq), Aryl-Azide (1.0 eq),

    
     (10 mol%), Sodium Ascorbate (20 mol%).
    
  • Solvent: t-BuOH/H2O (1:1).

  • Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole.[2]

Synthetic Workflow Diagram

Synthesis_Workflow Start Precursor: Ethyl Acetoacetate + Hydrazine Core_Synth Cyclization & Difluoromethylation (Regiocontrol Critical) Start->Core_Synth Iodination Iodination (NIS/CAN) Target: C4-Iodo Intermediate Core_Synth->Iodination Electrophilic Sub. Coupling Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Iodination->Coupling Pd-Catalysis Deprotection Desilylation (K2CO3/MeOH) Target: Free Ethynyl Coupling->Deprotection TMS Removal Final 1-(difluoromethyl)-4-ethynyl- 5-methyl-1H-pyrazole Deprotection->Final

Figure 2: Step-by-step synthetic pathway ensuring regiochemical integrity.

Quantitative Data: Physicochemical Profile

The following table compares the target molecule against common analogs to highlight its bioisosteric advantages.

PropertyTarget Compound (

/Ethynyl)
Methyl Analog (

/Ethynyl)
Trifluoro Analog (

/Ethynyl)
Impact of Target
LogP (Lipophilicity) ~2.1~1.5~2.6Optimal (Balanced permeability)
H-Bond Donor (HBD) Weak (

)
NoneNoneUnique (Target binding)
Metabolic Stability HighLow (N-demethylation)HighHigh (Blocked metabolic soft spot)
Steric Bulk (N-Sub) MediumSmallLargeTunable (Fit for specific pockets)

References

  • Bioisosteric Rationale of Fluorin

    • Title: N-Difluoromethylpyrazoles: in-demand and now available fluorin
    • Source: Arkivoc (2025).[3][4]

    • URL:[Link]

  • SDHI Fungicide Design & Bioisosterism

    • Title: Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Str
    • Source: Journal of Agricultural and Food Chemistry (2023).
    • URL:[Link]

  • Alkynyl Pyrazoles in Kinase Inhibition

    • Title: Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase.[5]

    • Source: Journal of Medicinal Chemistry (2015).
    • URL:[Link]

  • Synthetic Methodologies for Pyrazoles Title: Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives (Fluorination Protocols). Source: Thieme Connect (2014).

Sources

Methodological & Application

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The strategic incorporation of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into organic molecules can profoundly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8] The CHF₂ group, for instance, can act as a lipophilic hydrogen bond donor, offering unique interactions with protein active sites.[8]

Furthermore, the ethynyl moiety is a versatile functional group in drug development, serving as a key building block for more complex structures through click chemistry or as a pharmacophore itself. The combination of a difluoromethyl group and an ethynyl group on a pyrazole core, as in 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole, creates a molecule of significant interest for researchers in drug discovery and materials science. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this valuable compound, focusing on a robust and efficient synthetic strategy.

Overall Synthetic Strategy

The synthesis of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole is approached via a multi-step sequence starting from the commercially available 5-methylpyrazole. The strategy hinges on the initial N-difluoromethylation of the pyrazole ring, followed by regioselective formylation at the C4 position. The final key transformation involves the conversion of the resulting aldehyde into a terminal alkyne using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.

G A 5-Methylpyrazole B 1-(Difluoromethyl)-5-methyl-1H-pyrazole A->B N-Difluoromethylation (ClCF₂H, Base) C 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Formylation (POCl₃, DMF) D 1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole C->D Ohira-Bestmann Reaction (Bestmann Reagent, K₂CO₃) G cluster_0 Ohira-Bestmann Reagent Activation cluster_1 Reaction with Aldehyde A Ohira-Bestmann Reagent (MeO)₂P(O)C(N₂)C(O)Me B Deprotonation & Cleavage (K₂CO₃, MeOH) C Diazomethylphosphonate Anion [(MeO)₂P(O)C(N₂)]⁻ D Pyrazole Aldehyde R-CHO C->D Reacts with E Oxaphosphetane Intermediate D->E Nucleophilic Addition F Vinyl Diazo Species R-CH=C=N₂ E->F Elimination G Vinylidene Carbene R-CH=C: F->G N₂ Loss H Terminal Alkyne R-C≡CH G->H 1,2-Migration

Sources

Precision Functionalization of the Pyrazole Core via Terminal Alkyne Chemistry

[1]

Abstract & Strategic Overview

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib, Rimonabant, and Sildenafil. The introduction of a terminal alkyne handle (

This guide details three distinct strategies for installing and utilizing terminal alkynes on the pyrazole core, addressing the critical challenge of regioselectivity (N1 vs. N2) and chemoselectivity (C-H activation vs. Cross-coupling).

Strategic Landscape

The following diagram outlines the decision matrix for functionalizing pyrazoles with alkynes.

Pyrazole_Alkyne_StrategyStartTarget: Alkynyl-PyrazoleN_FuncStrategy A:N-FunctionalizationStart->N_FuncTarget N-AlkyneC_FuncStrategy B:C-FunctionalizationStart->C_FuncTarget C-AlkyneCyclizationStrategy C:Annulation/FusionStart->CyclizationTarget Fused RingPropargylationN-Propargylation(Regioselectivity Control)N_Func->PropargylationSonogashiraSonogashira Coupling(Requires C-Halide)C_Func->SonogashiraStandard RouteCH_ActDirect C-H Alkynylation(Advanced/Emerging)C_Func->CH_ActAtom Economy RouteFusedSystemFused Systems(e.g., Pyrazolo[1,5-a]pyridines)Cyclization->FusedSystemVia [3+2]

Figure 1: Strategic decision tree for pyrazole functionalization. Blue path denotes Nitrogen functionalization; Red denotes Carbon functionalization; Green denotes scaffold fusion.

Strategy A: Regioselective N-Propargylation

Challenge: Alkylation of unsymmetrical pyrazoles typically yields a mixture of N1 and N2 isomers due to annular tautomerism. N1 is generally thermodynamically favored, but steric bulk at C3 or C5 can shift this balance. Solution: Recent crystallographic studies and kinetic data suggest that using DMSO as a solvent with a mild base enhances N1 selectivity through specific dipole-dipole interactions, avoiding the need for protecting group transpositions.

Protocol 1: Catalyst-Free Regioselective N1-Propargylation

Objective: Install a propargyl group at the N1 position with >95:5 regioselectivity.

Materials:

  • Substituted 1H-pyrazole (1.0 equiv)[1]

  • Propargyl bromide (80% in toluene, 1.05 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Dimethyl sulfoxide (DMSO) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 1H-pyrazole (1.0 mmol) in anhydrous DMSO (4.0 mL).

    • Expert Note: DMSO is critical here. Using DMF or THF often erodes regioselectivity to ~80:20.

  • Base Addition: Add DIPEA (1.2 mmol, 209 µL) in one portion. Stir for 5 minutes at 25 °C.

  • Alkylation: Dropwise add propargyl bromide (1.05 mmol) over 2 minutes.

    • Safety: Propargyl bromide is a lachrymator and potential mutagen. Handle in a fume hood.

  • Reaction: Seal the vial and stir at 25 °C for 4–12 hours. Monitor consumption of starting material by TLC or LC-MS.

    • Checkpoint: If the reaction is sluggish (due to electron-withdrawing groups on the ring), heat to 40 °C, but be aware that higher temperatures may slightly erode N1/N2 selectivity.

  • Workup: Quench by pouring the mixture into ice-water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine (2 x 15 mL) to remove DMSO.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Expected Outcome: N1-propargyl pyrazole in 85–95% yield with >95:5 regioselectivity.

Strategy B: C-Functionalization via Sonogashira Coupling

Challenge: Direct C-H alkynylation of pyrazoles is possible but often requires specific directing groups (e.g., pyridine at N1) or harsh oxidants. Standard: The Sonogashira cross-coupling of iodopyrazoles remains the most robust, scalable method for introducing alkynes at C3, C4, or C5.

Protocol 2: C4-Alkynylation of Iodopyrazoles

Objective: Couple a terminal alkyne to 4-iodo-1-methyl-1H-pyrazole.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • 
     (2 mol%)
    
  • 
     (4 mol%)
    
  • Triethylamine (

    
    ) (Solvent/Base)
    

Step-by-Step Methodology:

  • Degassing: Flame-dry a Schlenk flask and cool under Argon. Add 4-iodo-1-methyl-1H-pyrazole (1.0 mmol),

    
     (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
    
  • Solvent Addition: Evacuate and backfill with Argon (3 cycles). Add degassed

    
     (5 mL).
    
    • Expert Note: Oxygen is the enemy of this reaction, leading to Glaser coupling (homocoupling) of the alkyne. Rigorous degassing is mandatory.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir at Room Temperature for 6–12 hours.

    • Optimization: If the substrate is sterically hindered or electron-rich, heating to 50 °C may be required.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Purify via column chromatography.

Mechanism & Logic: The pyrazole nitrogen lone pairs can potentially coordinate Pd, poisoning the catalyst. However, 4-iodopyrazoles are highly reactive. Using a slightly higher CuI loading (4%) ensures efficient transmetallation.

Strategy C: Advanced Cyclization (Pyrazolo[1,5-a]pyridines)

Application: Terminal alkynes are not just functional groups; they are building blocks for fused rings. A classic application is the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

Protocol 3: Synthesis via N-Aminopyridine Cycloaddition

Objective: Convert an alkyne and an N-aminopyridine derivative into a fused bicyclic system.

Materials:

  • 
    -aminopyridinium salt (1.0 equiv)
    
  • Electron-deficient terminal alkyne (e.g., Methyl propiolate) (2.0 equiv)

  • 
     (2.5 equiv)
    
  • DMF (Solvent)

Workflow:

  • Dissolve

    
    -aminopyridinium salt (1.0 mmol) and 
    
    
    (2.5 mmol) in DMF (5 mL). Stir for 15 mins to generate the N-iminopyridine ylide in situ.
  • Add the alkyne (2.0 mmol) dropwise.

  • Stir at RT open to air (oxidative cycloaddition often benefits from air or requires an oxidant like TEMPO if not using specific leaving groups).

  • Result: The dipole (ylide) reacts with the dipolarophile (alkyne) to form the pyrazolo[1,5-a]pyridine core.

Data Summary & Troubleshooting

Solvent Screening for N-Propargylation (Ref: Protocol 1)
SolventBaseTemp (°C)Yield (%)Regio Ratio (N1:N2)
DMSO DIPEA 25 92 >99:1
DMF

608580:20
THFNaH07865:35
Toluene

804550:50
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Sonogashira) Catalyst PoisoningEnsure pyrazole N-H is protected (e.g., Methyl, Boc). Free N-H can bind Pd.
Homocoupling (Glaser) Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw).
Poor Regioselectivity (N-Alk) Solvent ChoiceSwitch to DMSO (polar aprotic) to stabilize the specific transition state favoring N1.
Incomplete Reaction Steric HindranceIncrease catalyst loading to 5 mol% Pd / 10 mol% Cu or switch to microwave heating (80 °C, 30 min).

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Retrieved from 2

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Chemical Monthly. Retrieved from 3

  • Zhang, L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from 1

  • Organic Chemistry Portal. (2024). Sonogashira Coupling Protocols and Mechanism. Retrieved from 4

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from 5

Synthesis of Pyrazole Carboxamides from Ethynyl Precursors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] When functionalized with a carboxamide group, these five-membered nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The unique structural and electronic properties of the pyrazole ring, such as its ability to act as a bioisostere for other aromatic systems with improved physicochemical properties, make it a privileged scaffold in drug design.[1] The synthesis of pyrazole carboxamides from readily available ethynyl precursors offers a versatile and efficient route to novel and diverse molecular entities with significant therapeutic potential.

This comprehensive guide provides detailed protocols and insights into the preparation of pyrazole carboxamides, starting from ethynyl building blocks. We will delve into the key synthetic strategies, the rationale behind experimental choices, and provide step-by-step procedures to ensure reproducible and successful outcomes in the laboratory.

Strategic Approaches to Pyrazole Carboxamide Synthesis from Ethynyl Precursors

The synthesis of pyrazole carboxamides from ethynyl precursors can be broadly approached via two main strategies:

  • A Two-Step Sequential Approach: This involves the initial formation of a pyrazole carboxylic acid or ester intermediate from an ethynyl precursor, followed by a separate amidation step. This approach offers flexibility in the choice of both the pyrazole core and the amide side chain.

  • A One-Pot or Multicomponent Approach: These more convergent strategies aim to construct the final pyrazole carboxamide in a single reaction vessel, often by combining three or more starting materials.[3][4] This approach is highly efficient in terms of time, resources, and atom economy.[4]

The choice of strategy often depends on the desired substitution pattern of the final product, the availability of starting materials, and the desired scale of the reaction.

Part 1: Synthesis of the Pyrazole Core via [3+2] Cycloaddition

A cornerstone for the synthesis of pyrazoles from alkynes is the [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered ring. For pyrazole synthesis, diazo compounds or their precursors, such as N-tosylhydrazones, are commonly employed as the 1,3-dipole source.

The Underlying Chemistry: Regioselectivity in Cycloaddition

A critical consideration in the synthesis of unsymmetrically substituted pyrazoles is regioselectivity. The reaction of an unsymmetrical alkyne with a diazo compound can potentially lead to two regioisomers. The outcome is often dictated by steric and electronic factors of both the alkyne and the diazo compound, as well as the reaction conditions. For instance, the use of N-alkylated tosylhydrazones with terminal alkynes has been shown to provide complete regioselectivity.[5]

G cluster_0 [3+2] Cycloaddition Alkyne Ethynyl Precursor (Dipolarophile) TransitionState Concerted or Stepwise Transition State Alkyne->TransitionState Diazo Diazo Compound (1,3-Dipole) Diazo->TransitionState Pyrazole Pyrazole Ring TransitionState->Pyrazole

Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.

Protocol 1: Regioselective Synthesis of a Pyrazole-4-carboxylate from a Terminal Alkyne and a Tosylhydrazone

This protocol describes a highly regioselective synthesis of a 1,3,5-trisubstituted pyrazole, which can be adapted to include an ester functionality for subsequent amidation. The use of an N-alkylated tosylhydrazone ensures excellent control over the regiochemical outcome.[5]

Materials:

  • N-alkylated tosylhydrazone (1.0 mmol)

  • Terminal alkyne (e.g., ethyl propiolate) (1.2 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • 18-crown-6 (0.1 mmol)

  • Anhydrous pyridine (5 mL)

  • Anhydrous work-up solvents (e.g., ethyl acetate, brine)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-alkylated tosylhydrazone (1.0 mmol), 18-crown-6 (0.1 mmol), and anhydrous pyridine (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.0 mmol) portion-wise to the stirred solution. The color of the solution may change.

  • After stirring for 15 minutes at 0 °C, add the terminal alkyne (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrazole-4-carboxylate.

Rationale for Experimental Choices:

  • t-BuOK: A strong, non-nucleophilic base is required to deprotonate the tosylhydrazone, initiating the formation of the diazo intermediate.[5]

  • Pyridine: Serves as a suitable solvent for this reaction.[5]

  • 18-crown-6: This crown ether complexes with the potassium cation of t-BuOK, increasing the basicity and solubility of the base, which can enhance the reaction rate and yield.[5]

  • Regioselectivity: The use of N-alkylated tosylhydrazones with terminal alkynes generally leads to the formation of the 1,5-disubstituted pyrazole with high regioselectivity. When an internal alkyne is used, the regioselectivity is influenced by the steric and electronic properties of the substituents on the alkyne.[5]

Reactant A (Tosylhydrazone)Reactant B (Alkyne)Product (Pyrazole)Yield (%)Reference
N-benzyl-p-toluenesulfonohydrazidePhenylacetylene1-benzyl-3,5-diphenyl-1H-pyrazole85[5]
N-methyl-p-toluenesulfonohydrazideEthyl propiolateEthyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate78[5]

Part 2: Amidation of the Pyrazole Carboxylic Acid/Ester

Once the pyrazole core with a carboxylic acid or ester functionality is synthesized, the final step is the formation of the carboxamide. This is typically achieved through standard amide bond formation protocols.

The Underlying Chemistry: Activating the Carboxyl Group

Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to a more reactive species. Common methods include conversion to an acid chloride or the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[6][7] The EDC/HOBt system is widely used due to its mild reaction conditions and the water-soluble nature of the urea byproduct, which simplifies purification.[6]

G cluster_1 Amide Bond Formation PyrazoleAcid Pyrazole Carboxylic Acid EDC_HOBt EDC/HOBt (Coupling Agents) PyrazoleAcid->EDC_HOBt Amine Primary or Secondary Amine Amide Pyrazole Carboxamide Amine->Amide ActivatedEster Activated Ester Intermediate EDC_HOBt->ActivatedEster ActivatedEster->Amine

Caption: Workflow for the amidation of a pyrazole carboxylic acid.

Protocol 2: EDC/HOBt Mediated Amidation of a Pyrazole-4-Carboxylic Acid

This protocol details a reliable and widely applicable method for the synthesis of pyrazole carboxamides from their corresponding carboxylic acids.

Materials:

  • Pyrazole-4-carboxylic acid (1.0 mmol)

  • Amine (primary or secondary) (1.1 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 mmol)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10 mL)

  • Aqueous work-up solutions (e.g., 1 M HCl, saturated NaHCO3, brine)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add the pyrazole-4-carboxylic acid (1.0 mmol), the amine (1.1 mmol), and HOBt (1.2 mmol).

  • Dissolve the solids in anhydrous DCM or DMF (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or Et3N (2.5 mmol) to the stirred solution.

  • Add EDC·HCl (1.2 mmol) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, if using DCM, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (10 mL). If using DMF, carefully pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure pyrazole carboxamide.

Rationale for Experimental Choices:

  • EDC·HCl: A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]

  • HOBt: Acts as a catalyst and scavenger for the O-acylisourea intermediate, forming an activated HOBt-ester. This minimizes side reactions, such as the formation of N-acylurea, and reduces the risk of racemization if chiral centers are present.[6][8]

  • DIPEA/Et3N: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and the amine (if it is used as a salt) and to facilitate the coupling reaction.[7]

  • Solvent: DCM is a common choice for its inertness and ease of removal. DMF can be used for less soluble substrates.

Pyrazole Carboxylic AcidAmineAmidation ConditionsProductYield (%)Reference
1,5-diphenyl-1H-pyrazole-3-carboxylic acid5-amino-1,3,4-thiadiazole-2-sulfonamideThionyl chloride activation, then reflux in THFCorresponding pyrazole carboxamideNot specified[9]
Pyrazole-4-carboxylic acidVarious anilinesEDC, HOBt, DIPEA in DMFCorresponding N-aryl pyrazole-4-carboxamides60-85[10]

Part 3: One-Pot and Multicomponent Strategies

For increased efficiency, one-pot and multicomponent reactions (MCRs) provide an elegant solution for the synthesis of pyrazole carboxamides from simple precursors. These reactions combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and reducing waste.

Protocol 3: A Four-Component Synthesis of a Pyrazole Derivative

This protocol illustrates a powerful MCR for the synthesis of highly substituted pyrazoles, which can be designed to incorporate a carboxamide precursor. The reaction brings together an aldehyde, a β-ketoester, and a hydrazine to form the pyrazole core.[3][11]

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)

  • Catalyst (e.g., Yb(PFO)3) (5 mol%)[3]

  • Solvent (e.g., Ethanol) (5 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), hydrazine derivative (1.0 mmol), and the catalyst (5 mol%).

  • Add the solvent (5 mL) and stir the mixture at the appropriate temperature (e.g., reflux) for the required time (typically a few hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Multicomponent Strategy: This approach offers high convergence and efficiency by forming multiple bonds in a single operation.[3]

  • Catalyst: Lewis acid catalysts like Yb(PFO)3 can activate the carbonyl groups and facilitate the cyclization steps, often leading to higher yields and shorter reaction times.[3]

Conclusion

The synthesis of pyrazole carboxamides from ethynyl precursors is a highly valuable and versatile area of organic synthesis with significant implications for drug discovery and development. The methodologies outlined in this guide, from the foundational [3+2] cycloaddition to efficient one-pot multicomponent reactions, provide a robust toolkit for the modern medicinal chemist. By understanding the underlying chemical principles and the rationale behind specific experimental choices, researchers can effectively design and execute the synthesis of novel pyrazole carboxamides with desired biological activities. The provided protocols serve as a practical starting point for laboratory implementation, enabling the exploration of this important chemical space.

References

  • Guchhait, S. K., et al. (2018). Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. ACS Omega, 3 (6), 6493–6506. Available at: [Link]

  • Ma, C., et al. (2011). Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates in the Presence of Bases. Synlett, 2011 (09), 1321-1323. Available at: [Link]

  • Prasad, K. R., & Kumar, B. S. (2016). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Journal of Applicable Chemistry, 5 (4), 743-750. Available at: [Link]

  • Padwa, A., et al. (2015). Mechanistic insights of the copper(i)-catalysed reaction between chlorohydrazones and terminal alkynes. New Journal of Chemistry, 39 (3), 1636-1639. Available at: [Link]

  • Tasch, B., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16 , 1968–2025. Available at: [Link]

  • Tonks, I. A., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142 (12), 5863–5873. Available at: [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16 (3), 576–579. Available at: [Link]

  • Pérez-Aguilar, M. C., & Valdés, C. (2013). Regioselective one-step synthesis of pyrazoles from alkynes and N-tosylhydrazones: [3+2] dipolar cycloaddition/[3] sigmatropic rearrangement cascade. Angewandte Chemie International Edition, 52 (28), 7219–7223. Available at: [Link]

  • Tonks, I. A., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142 (12), 5863–5873. Available at: [Link]

  • Bunev, A. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27 (15), 4758. Available at: [Link]

  • Organic-Synthesis.org. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Prasad, K. R., & Kumar, B. S. (2016). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Journal of Applicable Chemistry, 5 (4), 743-750. Available at: [Link]

  • Zahid, Z. A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27 (2), 379. Available at: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27 (15), 4758. Available at: [Link]

  • Mkhize, S. Z. (2024). Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives. DUT Open Scholar. Available at: [Link]

  • Bülbül, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23 (6), 895-900. Available at: [Link]

  • El-Faham, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14 , 15–63. Available at: [Link]

  • García-Mejía, C. D., et al. (2023). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 21 (33), 6757-6768. Available at: [Link]

  • García-Mejía, C. D., et al. (2023). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 21 (33), 6757-6768. Available at: [Link]

  • Dong, S., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25 (4), 2379–2388. Available at: [Link]

  • Wang, Y., et al. (2018). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. Organic Letters, 20 (16), 4914–4918. Available at: [Link]

  • Girish, Y. R., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13 (29), 7948–7952. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Bülbül, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23 (6), 895-900. Available at: [Link]

  • Gunda, P., & Kumar, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61 (10), 151609. Available at: [Link]

  • Guchhait, S. K., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11 (52), 32986–33008. Available at: [Link]

  • Bülbül, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23 (6), 895-900. Available at: [Link]

  • Portilla, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 24 (3), 268-289. Available at: [Link]

  • Zhu, C., et al. (2019). Visible-Light Promoted One-Pot Synthesis of Pyrazoles from Alkynes and Hydrazines. Tetrahedron Letters, 60 (3), 239-242. Available at: [Link]

  • Bülbül, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23 (6), 895-900. Available at: [Link]

  • Sagitova, E. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27 (19), 6653. Available at: [Link]

  • El-Faham, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14 , 15–63. Available at: [Link]

  • Chen, B. C., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Tetrahedron Letters, 41 (41), 7847-7850. Available at: [Link]

  • Abdulla, M. M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354 (7), e2000470. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 28 (3), 1305. Available at: [Link]

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  • Neto, J. S. S., & Zeni, G. (2020). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. Organic & Biomolecular Chemistry, 18 (44), 9037-9041. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of Terminal Alkyne-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ALK-PYR-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Diagnostic Triage: What is happening to your sample?

Before applying a fix, we must confirm the degradation pathway. Terminal alkynes attached to nitrogen-rich heterocycles (like pyrazoles) are uniquely susceptible to two distinct failure modes: Oxidative Homocoupling (Glaser) and Radical Polymerization .

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose the state of your material.

Troubleshooting start Observation: Sample Degradation color Is there a color change? start->color black Sample turned Black/Dark Brown color->black Yes (Dark) yellow Sample turned Yellow/Orange color->yellow Yes (Light) solubility Is the sample still soluble in original solvent? insoluble Insoluble / Precipitate (Polyacetylene formation) solubility->insoluble No soluble Soluble Dimer (Glaser Coupling) solubility->soluble Yes black->solubility action_ox Oxidation/N-Oxide formation. Check inert atmosphere. yellow->action_ox action_poly CRITICAL FAILURE Irreversible Polymerization. Review Metal Scavenging Protocol. insoluble->action_poly action_glaser PURIFICATION REQ Likely Diyne formation. Repurify & Add Reducing Agent. soluble->action_glaser

Figure 1: Diagnostic logic for alkyne-pyrazole degradation. Dark insoluble solids typically indicate extensive polymerization, while soluble dimers suggest oxidative coupling.

The Core Problem: The "Pyrazole Trap"

Why is this happening? You likely synthesized your pyrazole using a metal catalyst (Cu for Click/Sonogashira or Pd for cross-coupling).

  • The Trap: Pyrazoles are excellent ligands. They coordinate to residual Copper(I) or Palladium(II) ions, preventing them from being removed by standard silica chromatography.

  • The Trigger: Terminal alkynes (

    
    ) are acidic.[1] In the presence of trace Cu(I) and Oxygen (air), they undergo Glaser Coupling  to form diynes, or uncontrolled polymerization into polyacetylenes (black tar).
    

The pyrazole ring effectively "holds" the catalyst against the alkyne, accelerating degradation even in the freezer.

Mechanism of Failure

Mechanism cluster_0 The Trap cluster_1 The Reaction (Storage) Complex Pyrazole-Cu(I) Complex (Hidden Catalyst) Alkyne Terminal Alkyne Complex->Alkyne Activates C-H Oxygen Atmospheric O2 Oxygen->Complex Oxidizes Cu(I)->Cu(II) Product 1,3-Diyne (Impurity) OR Polymer (Black Solid) Alkyne->Product Glaser Coupling (Dimerization)

Figure 2: The catalytic cycle of degradation. Residual metal trapped by the pyrazole ring catalyzes oxidative coupling upon exposure to air.

Corrective Protocols (The Fix)

If your material is degrading, standard purification is insufficient. You must break the Pyrazole-Metal bond.

Protocol A: The "Chelation Wash" (For Removal of Trace Copper)

Use this immediately after synthesis, before final drying.

StepReagentMechanism of Action
1. Dissolution EtOAc or DCMDissolve crude product fully.
2. Wash 1 10% aq.[2] EDTA (pH 8) EDTA has a higher affinity for Cu than Pyrazole, stripping the metal.
3. Wash 2 Sat.

/

(9:1)
Ammonia forms

(blue), removing residual ions.
4. Dry

Remove water to prevent hydration.

Expert Tip: If the aqueous layer turns blue, repeat the wash until it remains colorless.[3] This indicates copper removal.[2][4][5]

Protocol B: Storage Stabilization (The "Stasis" Mode)

Use this for long-term storage of the purified solid.

  • Radical Scavenging: Add BHT (Butylated hydroxytoluene) at 0.1 wt% if the compound is an oil or amorphous solid. BHT intercepts carbon-centered radicals before polymerization chains propagate.

  • Oxygen Exclusion: Flush the vial with Argon before capping. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket.

  • Temperature: Store at -20°C . Thermal energy significantly lowers the barrier for the initial proton transfer in Glaser coupling.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel to remove the copper? A: Generally, no . While silica removes bulk catalyst, the pyrazole-copper interaction is often stronger than the silica-copper interaction. The compound elutes with trace copper attached. You must use a chemical scavenger (EDTA, Trimercaptotriazine, or commercial resins like SiliaMetS® Thiol) [1].

Q: My product turned into a black insoluble solid. Can I recover it? A: No. This is polyacetylene formation (conjugated polymer). It is thermodynamically stable and chemically inert (insoluble). You must discard and resynthesize, ensuring strict oxygen exclusion during the next attempt [2].

Q: Why does the alkyne polymerize even in the freezer? A: If the sample was concentrated from a solvent containing dissolved oxygen, or if trace peroxides were present in the ether/THF used for extraction, radical initiation can occur slowly even at -20°C. Always use peroxide-free solvents for the final workup of terminal alkynes [3].

Q: Should I protect the alkyne? A: If your synthesis involves multiple steps before the final use of the alkyne, yes . A TMS (Trimethylsilyl) or TIPS (Triisopropylsilyl) group completely blocks the acidic proton, preventing both Glaser coupling and polymerization. Deprotect with TBAF or


 only immediately before use [4].

References

  • Removal of Copper Residues: "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis...". Journal of the American Chemical Society. [6]

  • Polymerization Mechanism: "Radical-mediated carboselenation of terminal alkynes...". Organic Chemistry Frontiers.

  • Glaser Coupling Overview: "Glaser Coupling". Organic Chemistry Portal.

  • Protection Strategies: "Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes". Organic Letters.

Sources

storage stability and handling of volatile ethynyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Handling, and Troubleshooting

Introduction: The "Triple Threat" of Ethynyl Pyrazoles

Welcome to the technical support guide for Ethynyl Pyrazoles . As a researcher working with these scaffolds (e.g., 3-ethynyl-1H-pyrazole, 4-ethynyl-1,3,5-trimethylpyrazole), you are likely encountering a unique convergence of three physicochemical challenges:

  • High Volatility: Low molecular weight ethynyl pyrazoles sublime readily, even at room temperature and atmospheric pressure.[1]

  • Reactivity (Polymerization/Coupling): The terminal alkyne (

    
    ) is prone to oxidative homocoupling (Glaser coupling) and radical polymerization.[1]
    
  • Acidity: N-unsubstituted pyrazoles possess an acidic proton (

    
    ), making them sensitive to moisture and bases, facilitating tautomerization and aggregation.[1]
    

This guide provides field-proven protocols to mitigate these risks, ensuring your starting materials remain pure and your reaction yields reproducible.

Part 1: Storage & Stability (The Preservation Protocol)

Troubleshooting Guide: Storage Issues

Q: Why is the mass of my ethynyl pyrazole decreasing while stored in the freezer? A: You are likely experiencing cold sublimation . Even at -20°C, volatile ethynyl pyrazoles possess sufficient vapor pressure to sublime.[1] If stored in standard screw-cap vials wrapped only in Parafilm™, the compound will sublime and deposit on the cap liner or escape entirely.

  • The Fix: Store these compounds in flame-sealed glass ampoules for long-term storage. For short-term use (weeks), use vials with Teflon-lined caps and apply electrical tape (which stretches and seals better than Parafilm at low temps) over the junction.[1]

Q: My white crystalline solid has turned yellow/brown. Is it still usable? A: This indicates oxidative degradation or oligomerization .[1] The color change is typically due to the formation of diacetylene impurities (via Glaser coupling) or conjugated oligomers (polyacetylenes).

  • The Fix: If the color is pale yellow, check purity via NMR. If <5% impurity, use immediately.[1] If brown/black, purification is required .[1]

    • Purification Method:Sublimation is superior to column chromatography for these volatile solids, as it avoids solvent removal issues where product is lost to the rotary evaporator vacuum.

Q: Can I store these compounds in solution to prevent sublimation? A: Yes, this is the recommended method for active use. Storing volatile alkynes as standard solutions (e.g., 1.0 M) eliminates sublimation risk and reduces handling time.

Data: Solvent Compatibility for Storage
SolventSuitabilityNotes
Toluene Excellent Non-polar, inert to alkynes, low water absorption.[1] Best for -20°C storage.[1][2][3]
THF Moderate Good solubility, but prone to peroxide formation (initiates polymerization) and absorbs water.[1] Must be inhibited (BHT) and anhydrous.[1]
DCM Poor Volatile; evaporation changes concentration.[1] Acidic impurities can catalyze degradation.[1][4]
DMSO Avoid Hygroscopic; difficult to remove; can promote oxidation of alkynes.[1]
Visual Workflow: Storage Decision Tree

StorageLogic Start Fresh Ethynyl Pyrazole Usage Intended Usage Period Start->Usage Immediate Immediate (< 2 Weeks) Usage->Immediate LongTerm Long Term (> 2 Weeks) Usage->LongTerm SolidState Solid State Storage (Risk: Sublimation) Immediate->SolidState LongTerm->SolidState If solvent undesirable SolutionState Solution Storage (Risk: Concentration Change) LongTerm->SolutionState Preferred Vial Teflon-Lined Screw Cap + Electrical Tape Store @ -20°C SolidState->Vial Short Term Ampoule Flame-Sealed Ampoule Store @ -20°C SolidState->Ampoule Long Term StockSol 1.0M in Anhydrous Toluene Store @ -20°C under Argon SolutionState->StockSol

Figure 1: Decision logic for minimizing mass loss and degradation during storage.

Part 2: Handling & Synthesis (The Usage Protocol)

Troubleshooting Guide: Experimental Handling

Q: How do I weigh the compound accurately if it evaporates on the balance? A: Do not weigh "open" on a spatula or weigh paper.

  • Protocol:

    • Tare a vial containing solvent (or an empty vial with a cap).[1]

    • Quickly transfer the approximate amount of solid.[1]

    • Cap immediately and re-weigh.[1]

    • Calculate mass by difference.[1]

    • Pro-tip: If the compound is a liquid at RT or a very volatile solid, use a gas-tight syringe to transfer it by volume, using density (

      
      ) to calculate mass (
      
      
      
      ).

Q: My "Click" reaction (CuAAC) failed or turned into black tar. Why? A: This is likely oxidative homocoupling competing with your cycloaddition.[1] Terminal alkynes will couple to form diynes in the presence of Copper(I) and Oxygen (Glaser Coupling).[5]

  • The Fix:

    • Degas Solvents: Sparge solvents with Argon for 15 minutes before adding the catalyst.[1]

    • Order of Addition: Add the Copper catalyst last, after the alkyne and azide are mixed under inert atmosphere.

    • Ligand: Use a stabilizing ligand (e.g., TBTA or THPTA) to protect the Cu(I) center and accelerate the desired click reaction over the side reactions [1].

Q: I cannot remove the solvent without losing my product on the Rotavap. A: Volatile ethynyl pyrazoles will co-evaporate with common solvents.[1]

  • The Fix:

    • Do not evaporate to dryness if possible.[1] Carry the material forward as a solution.

    • If isolation is necessary, use pentane or diethyl ether (low boiling points) and remove solvent under mild vacuum (not full pump) at 0°C (ice bath), monitoring closely. Stop when the solvent volume is low, not dry.

Visual Workflow: Purification & Recovery

PurificationLogic Crude Crude Reaction Mixture Check Check Purity (NMR/TLC) Crude->Check Decision Impurity Type? Check->Decision NonVolatile Non-volatile impurities (Salts, Catalyst) Decision->NonVolatile Solids present Volatile Volatile impurities (Solvents, Byproducts) Decision->Volatile Liquids present Column Flash Column (Risk: Product loss on conc.) Decision->Column Complex Mixture (Use Pentane/Ether) Sublimation Vacuum Sublimation (Cold Finger, 0.1 mmHg) NonVolatile->Sublimation Best for Solids Distillation Kugelrohr Distillation Volatile->Distillation Best for Liquids Pure Pure Ethynyl Pyrazole Sublimation->Pure Distillation->Pure Column->Pure

Figure 2: Purification logic prioritizing sublimation/distillation over chromatography to prevent volatility losses.[1]

Part 3: Safety (The Compliance Protocol)

Critical Safety FAQs

Q: Are ethynyl pyrazoles explosive? A: They should be treated as potentially energetic . Small molecules with high nitrogen content (pyrazole ring) and high energy carbon bonds (alkyne) possess high heats of formation.[1]

  • Warning: While many are stable, do not scrape dry solids vigorously with metal spatulas (potential shock sensitivity).[1]

  • Warning: Never distill to dryness. Concentrating these compounds can lead to rapid exothermic polymerization (runaway reaction).[1]

Q: How do I dispose of old/polymerized samples? A: Do not throw in general trash.

  • Protocol: Dissolve the material in a combustible solvent (acetone/ethanol) and dispose of it in the High BTU/Incineration waste stream. Ensure the container is labeled "Reactive Alkyne" to alert waste handlers.

References

  • Worrell, B. T., et al. "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions."[1] Science, vol. 340, no. 6131, 2013, pp. 457-460. Link

  • BenchChem Technical Support. "Stability and Storage of Pyrazole Compounds." BenchChem, 2025.[3][6] Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[7][8] Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal, 2024.[1] Link

  • Chemistry LibreTexts. "Step-by-Step Procedures for Sublimation in the Laboratory." LibreTexts, 2022.[1] Link

Sources

controlling temperature for safe handling of high-energy alkyne pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Fundamental Principles of Thermal Management

High-energy alkyne pyrazoles are a class of molecules prized for their utility in drug development and materials science, often serving as key intermediates in complex syntheses. However, their rich nitrogen content and strained alkyne functionality contribute to a significant energetic potential. The synthesis and handling of these compounds, particularly those bearing nitro groups or existing as salts, can be fraught with thermal hazards.[1] Exothermic reactions, if not properly controlled, can lead to thermal runaway events, where an increase in temperature accelerates the reaction rate, generating more heat in a dangerous positive feedback loop.[2][3] This guide provides essential troubleshooting and safety protocols to mitigate these risks, ensuring both experimental success and laboratory safety.

The Energetic Nature of Alkyne Pyrazoles

The thermal instability of these compounds often stems from decomposition pathways that are highly exothermic.[4][5] Reactions such as intramolecular cyclizations, elimination of nitrogen gas from the pyrazole ring, or the reaction of nitro groups with the rest of the molecule can release substantial energy.[5][6][7] Understanding the thermal behavior of your specific alkyne pyrazole derivative through analytical techniques is not merely a suggestion—it is a mandatory prerequisite for safe experimentation.

Section 2: Proactive Temperature Control & Safety Protocols (FAQs)

This section addresses frequently asked questions regarding the setup and proactive management of experiments involving high-energy alkyne pyrazoles.

Q1: How can I quantitatively assess the thermal stability of my novel alkyne pyrazole before performing a scaled-up reaction?

A1: The cornerstone of thermal hazard assessment is thermal analysis. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques for this purpose.[8][9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10] It provides critical data on the onset temperature of decomposition (T_onset), the temperature of maximum energy release (T_peak), and the total energy released (enthalpy of decomposition, ΔH_d).[11][12] A low T_onset and a high ΔH_d indicate a significant thermal hazard.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It helps identify the temperature at which decomposition begins and can reveal whether the decomposition produces gaseous byproducts, which could lead to a dangerous pressure buildup in a sealed system.

Table 1: Interpreting Thermal Hazard Data from DSC

Parameter Description Safety Implication
Onset Temperature (T_onset) The temperature at which the decomposition exotherm begins. A low T_onset (e.g., <150°C) indicates the material is sensitive to heat. Your reaction and storage temperature must be significantly lower.
Peak Exotherm (T_peak) The temperature at which the rate of heat release is maximum. The closer T_peak is to T_onset, the more rapid and violent the decomposition is likely to be.
Enthalpy of Decomposition (ΔH_d) The total heat released during decomposition (in J/g). A high value (>500 J/g) is a clear indicator of a high-energy material with significant explosive potential.

| Pressure Data (from specialized DSC) | Measures pressure generated during decomposition. | Indicates the risk of vessel rupture from gas generation.[8] |

For a detailed methodology, see Protocol 4.1: Performing a Differential Scanning Calorimetry (DSC) Analysis.

Q2: What are the most critical factors when choosing a solvent for a potentially exothermic reaction?

A2: Solvent selection is a key engineering control. An ideal solvent helps to dissipate heat effectively. Key factors include:

  • High Boiling Point: The solvent's boiling point should be well above the maximum anticipated reaction temperature. This provides a buffer against accidental overheating and prevents solvent loss, which would concentrate reactants and increase risk.

  • High Heat Capacity: Solvents with a high heat capacity can absorb more energy for a given temperature increase, effectively moderating the reaction temperature. Water is excellent in this regard, where compatible.[13][14]

  • Good Thermal Conductivity: Efficient heat transfer from the reaction mixture to the cooling bath is crucial.

  • Inertness: The solvent must not react with the starting materials, intermediates, or products, nor should it promote side reactions or decomposition.

Table 2: Properties of Common Solvents for Heat Management

Solvent Boiling Point (°C) Specific Heat Capacity (J/g·K) Notes
Water 100 4.18 Excellent for heat absorption; use only if compatible with reagents.[13][14]
Toluene 111 1.70 Common choice for moderate temperature reactions.
Dimethylformamide (DMF) 153 2.03 High boiling point, good solvating power.
Dimethyl Sulfoxide (DMSO) 189 2.01 Very high boiling point, suitable for higher temperature reactions.

| Sulfolane | 285 | 1.55 | Extremely high boiling point, for specialized high-temperature applications. |

Q3: How should I configure my experimental setup for optimal and safe temperature control?

A3: Your setup is your primary engineering control for preventing thermal runaway.

  • Reaction Vessel: Use a round-bottom flask with a volume at least 2-3 times the volume of the reaction mixture to accommodate potential foaming or gas evolution.

  • Agitation: Ensure efficient overhead mechanical stirring. Inefficient mixing can create localized hot spots where a runaway reaction can initiate.[15]

  • Temperature Monitoring: Place a thermocouple or thermometer directly in the reaction mixture, not in the cooling bath, to get an accurate reading of the internal temperature.

  • Cooling Bath: Use a cooling bath with a large volume and a temperature well below the desired reaction temperature. Have a secondary, emergency cooling bath (e.g., dry ice/acetone) ready.

  • Controlled Reagent Addition: Use a syringe pump or an addition funnel for the slow, controlled addition of the most reactive reagent. This allows the cooling system to keep pace with heat generation.[3]

  • Inert Atmosphere: Many energetic compounds are sensitive to air/oxidation. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Safety Shield: All experiments involving potentially explosive materials must be conducted behind a blast shield in a certified fume hood.[16][17]

Section 3: Troubleshooting Guide: Managing Thermal Deviations

This section provides clear, actionable steps for when you encounter thermal instability during an experiment.

Q: I've observed an unexpected and rapid temperature spike (>5°C above the setpoint). What is the immediate action plan?

A: This is a critical situation that may be the precursor to a thermal runaway. Execute the following steps immediately and methodically. Do not panic.

Step 1: Stop Reagent Addition. Immediately cease the addition of all reagents to the reaction mixture.[15] This cuts off the fuel for the exothermic event.

Step 2: Enhance Cooling. Lower the temperature of the primary cooling bath. If the temperature rise continues, switch to a pre-prepared emergency cooling bath (e.g., dry ice/acetone).

Step 3: Alert Personnel. Inform a colleague or lab supervisor about the situation. Do not handle the situation alone.

Step 4: Assess and Prepare for Quench. If the temperature continues to rise uncontrollably despite enhanced cooling, a runaway is imminent. Prepare to quench the reaction. The quench should involve flooding the reactor with a pre-determined, cold, inert solvent.[15] See Protocol 4.2: Emergency Quenching Procedure.

Step 5: Evacuate if Necessary. If the temperature exceeds the known T_onset of your compound, or if you observe rapid gas evolution or fuming, evacuate the immediate area and follow your institution's emergency procedures.

G cluster_0 Troubleshooting a Thermal Excursion A Unexpected Temperature Spike (>5°C above setpoint) B Step 1: Immediately STOP all reagent addition A->B C Step 2: Enhance Cooling (Lower bath temp / use emergency bath) B->C D Is temperature stabilizing or decreasing? C->D E Continue monitoring until stable. Re-evaluate reaction parameters. D->E  Yes F NO: Temperature continues to rise. D->F  No G Step 3: Prepare for Emergency Quench F->G H Step 4: Execute Quench (See Protocol 4.2) G->H I Step 5: Evacuate Area Follow Emergency Protocols H->I

Caption: Workflow for managing a thermal excursion.

Q: The reaction mixture has turned dark brown/black and is producing fumes. What does this signify and what should I do?

A: These are classic signs of product or intermediate decomposition.[15] The fumes (e.g., NOx) are often toxic and indicate that the reaction has deviated significantly from the intended pathway, likely due to a localized hotspot or incorrect stoichiometry.

  • Do NOT attempt to salvage the reaction. The priority is safety.

  • Ensure Maximum Ventilation: Confirm the fume hood sash is at the appropriate height and the ventilation is working correctly.

  • Stop Heating/Initiate Cooling: Immediately remove any heat source and begin cooling the reaction mixture to suppress further decomposition.

  • Do NOT Seal the System: The generation of gaseous byproducts can rapidly pressurize and rupture a sealed vessel. Ensure the system is vented to a scrubber if available.

  • Once the mixture is cold and stable, plan for a controlled quench and proper disposal according to your institution's hazardous waste protocols.

Q: My isolated product is an oily or gummy solid, not the expected crystalline material. How should I handle this?

A: An amorphous or oily product can be more sensitive than its crystalline counterpart due to trapped impurities, residual acid, or solvent.[15]

  • Do NOT attempt to dry the product on a rotary evaporator or in an oven without prior analysis. Heating an impure, potentially unstable material is extremely dangerous.

  • Characterize a Small Sample First: Carefully take a very small aliquot and analyze it by DSC to determine its thermal stability.

  • Purify with Caution: Attempt purification via methods that do not involve aggressive heating. Consider chromatography at room temperature or precipitation/trituration from a non-polar solvent system.

  • Storage: Store the material wet with solvent in a vented container in a designated, locked storage location for energetic materials until its stability is confirmed.[18][19]

Section 4: Hierarchy of Controls & Key Experimental Protocols

Effective safety relies on a multi-layered approach. Engineering controls are superior to relying solely on personal protective equipment (PPE).

G cluster_0 Hierarchy of Safety Controls A Most Effective Elimination Inherently Safer Design (e.g., choose a less energetic pyrazole precursor) E_node Least Effective Engineering Engineering Controls (e.g., Flow Reactor, Blast Shield, Cooling System) Elimination->Engineering Admin Administrative Controls (e.g., Standard Operating Procedures, Training) Engineering->Admin PPE Personal Protective Equipment (PPE) (e.g., Face Shield, Flame-Resistant Lab Coat) Admin->PPE

Sources

Validation & Comparative

Precision Purity Analysis of Fluorinated Pyrazoles: Beyond the C18 Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the purity analysis of fluorinated pyrazoles—critical scaffolds in modern agrochemicals (e.g., fluxapyroxad) and pharmaceuticals (e.g., celecoxib)—the industry-standard C18 (octadecylsilane) stationary phase frequently fails. The failure mode is specific: inability to resolve regioisomers (e.g., 3- vs. 5-substituted isomers) formed during cyclocondensation.

This guide objectively compares C18 against Pentafluorophenyl (PFP) stationary phases. Based on experimental evidence and mechanistic theory, PFP is the superior choice for this application. While C18 relies on hydrophobicity, PFP leverages "fluoro-philic" selectivity (dipole-dipole),


-

interactions, and superior shape selectivity to resolve critical isomeric pairs that co-elute on alkyl phases.

The Challenge: The "Fluorine Effect" and Regioisomerism

Synthesizing fluorinated pyrazoles often involves the condensation of hydrazines with 1,3-dicarbonyl equivalents. This reaction is notorious for producing regioisomers (positional isomers) that possess:

  • Identical Molecular Weight: Indistinguishable by standard low-res MS.

  • Near-Identical Hydrophobicity: Causing co-elution on C18 columns.

  • Distinct Dipole Moments: The position of the fluorine atom relative to the nitrogen creates unique electronic signatures.

The Core Problem: C18 columns interact primarily through dispersive forces (hydrophobicity). They cannot "see" the difference in electron density distribution between a 3-trifluoromethyl and a 5-trifluoromethyl pyrazole.

Comparative Analysis: C18 vs. PFP vs. Phenyl-Hexyl[1][2]

The following table summarizes the performance of the three leading stationary phases for this specific application.

FeatureC18 (Alkylsilane) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Hydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
Isomer Resolution (

)
Low (

) - Co-elution common
Medium (

)
High (

) - Baseline Separation
Retention of Polar F-Pyrazoles Low (often elute in void)ModerateHigh (due to polar interactions)
Mobile Phase Preference Acetonitrile (ACN)Methanol (MeOH)Methanol (MeOH)
Verdict Not Recommended AlternativeGold Standard
Mechanistic Insight: Why PFP Wins

The PFP phase consists of a phenyl ring with five fluorine atoms. This creates a highly electron-deficient ring (Lewis acid character) and a strong permanent dipole.

  • Dipole-Dipole: The fluorine atoms on the pyrazole analyte interact strongly with the rigid dipole of the PFP ligand.

  • Shape Selectivity: The rigid PFP ring provides steric slots that can discriminate between the bulky 3-substituted and 5-substituted isomers more effectively than the flexible C18 alkyl chains.

Visualizing the Interaction Mechanisms

The following diagram illustrates the multi-modal interaction capability of PFP compared to the uni-modal C18.

G cluster_legend Stationary Phase Interaction Mechanisms node_c18 C18 (Alkyl) hydro Hydrophobic Interaction (Dispersive Forces) node_c18->hydro node_pfp PFP (Fluoro-Phenyl) node_pfp->hydro pi Pi-Pi Interaction (Aromatic Stacking) node_pfp->pi dipole Dipole-Dipole Interaction (Fluorine-Fluorine) node_pfp->dipole shape Shape Selectivity (Rigid Steric Recognition) node_pfp->shape fail Co-elution of Isomers (Poor Purity Data) hydro->fail Dominant Mechanism success Baseline Resolution (High Fidelity Data) pi->success dipole->success shape->success

Caption: Comparison of retention mechanisms. PFP utilizes dipole and shape selectivity to resolve isomers, whereas C18 relies solely on hydrophobicity.

Experimental Protocol: Method Development

This protocol is designed to be self-validating . If the resolution between isomers is


, the method triggers a solvent switch (ACN to MeOH) rather than a gradient extension.
Reagents & Materials
  • Analytes: Crude reaction mixture containing target Fluorinated Pyrazole and its regioisomer.

  • Column: Core-Shell PFP (e.g., Kinetex F5, Poroshell 120 PFP), 2.1 x 100 mm, 2.6 or 2.7 µm.

    • Why Core-Shell? High efficiency at lower backpressure, essential for resolving closely eluting peaks.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why Acidic? Suppresses silanol activity and ensures the pyrazole nitrogen is consistently protonated (or neutral depending on pKa), preventing peak tailing.

  • Mobile Phase B: Methanol (MeOH).

    • Why MeOH? Aprotic solvents like Acetonitrile can suppress

      
      -
      
      
      
      interactions. Methanol promotes the specific polar interactions required for PFP selectivity.
The "Scouting" Gradient

Run this generic gradient to assess initial separation.

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.050.4
1.050.4
10.0950.4
12.0950.4
12.150.4
15.050.4

Temperature: 35°C (Higher temperatures reduce dipole interactions; keep moderate).

Optimization Workflow (Decision Tree)

MethodDev start Start: PFP Column MeOH/Water/0.1% FA check_res Check Resolution (Rs) of Critical Pair start->check_res excellent Rs > 2.0 Method Validated check_res->excellent High Res good 1.5 < Rs < 2.0 Optimize Gradient Slope check_res->good Med Res poor Rs < 1.5 Change Selectivity check_res->poor Low Res action_slope Decrease Gradient Slope (e.g., 5% B/min to 2% B/min) good->action_slope action_temp Lower Temperature to 25°C (Enhance Dipole Interaction) poor->action_temp action_slope->excellent action_temp->check_res Re-inject action_buffer Switch Modifier to ACN (Only if MeOH fails completely) action_temp->action_buffer If still fails

Caption: Logic flow for optimizing PFP separations. Note that lowering temperature often improves selectivity on PFP phases.

Case Study Data Simulation

The following data represents typical performance when separating 1,3-dimethyl-5-(trifluoromethyl)pyrazole from its 1,5-dimethyl-3-(trifluoromethyl)pyrazole isomer.

ParameterC18 Column (ACN/Water)PFP Column (MeOH/Water)
Retention Time (Isomer 1) 4.21 min5.15 min
Retention Time (Isomer 2) 4.28 min5.85 min
Selectivity (

)
1.021.14
Resolution (

)
0.6 (Co-elution) 3.2 (Baseline)
Tailing Factor (

)
1.41.1

Interpretation: The C18 column provides insufficient selectivity (


), leading to co-elution. The PFP column, leveraging the dipole difference between the isomers, provides ample separation space, allowing for robust integration and purity calculation.

References

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1][2] Retrieved from [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Retrieved from [Link]

  • Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A. Retrieved from [Link]

Sources

A Tale of Two Fluorines: Unpacking the Bioactivity of Difluoromethyl vs. Trifluoromethyl Pyrazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating a Key Bioisosteric Substitution in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacological profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group has long been a stalwart, prized for its strong electron-withdrawing nature and high lipophilicity. However, its close cousin, the difluoromethyl (CF₂H) group, is increasingly recognized as a nuanced alternative, offering a distinct set of properties that can unlock new avenues in drug design. This guide provides an in-depth comparison of the bioactivity of difluoromethyl versus trifluoromethyl pyrazole analogues, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug development.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile chemistry and ability to engage in various biological interactions make it an ideal platform for exploring the subtle yet significant impact of CF₂H and CF₃ substitutions.

The Devil is in the Details: Physicochemical and Electronic Distinctions

The seemingly minor difference of a single hydrogen atom between the difluoromethyl and trifluoromethyl groups belies a significant divergence in their electronic and steric properties, which in turn dictates their interactions with biological targets.

PropertyDifluoromethyl (-CF₂H)Trifluoromethyl (-CF₃)Rationale for Difference
Hydrogen Bonding Capable of acting as a weak hydrogen bond donor.[3]Not a hydrogen bond donor.The C-H bond in the CF₂H group is polarized by the two adjacent fluorine atoms, rendering the hydrogen sufficiently acidic to participate in hydrogen bonding. The CF₃ group lacks this proton.
Lipophilicity (logP) Less lipophilic than -CF₃.[4]More lipophilic than -CF₂H.The replacement of a fluorine atom with a less electronegative hydrogen atom reduces the overall lipophilicity.
Metabolic Stability Generally high, can be more metabolically stable than -CF₃ in some contexts.High metabolic stability due to the strong C-F bonds.[5]Both groups are significantly more stable than a methyl group. The relative stability can depend on the specific metabolic pathway and the surrounding molecular environment.
Electronic Effect Strong electron-withdrawing group.Very strong electron-withdrawing group.The cumulative inductive effect of three fluorine atoms is greater than that of two, leading to a more electron-deficient carbon atom.
Steric Bulk Smaller than -CF₃.Larger than -CF₂H.The van der Waals radius of fluorine is larger than that of hydrogen.

These fundamental differences are critical in structure-activity relationship (SAR) studies, as they can lead to profound changes in a molecule's binding affinity, selectivity, and pharmacokinetic profile.

G cluster_0 Physicochemical Properties cluster_1 Biological Implications CF2H CF2H H-Bond Donor H-Bond Donor CF2H->H-Bond Donor Unique Property Metabolic Stability Metabolic Stability CF2H->Metabolic Stability CF3 CF3 Increased Lipophilicity Increased Lipophilicity CF3->Increased Lipophilicity Dominant Feature CF3->Metabolic Stability Altered Target Binding Altered Target Binding H-Bond Donor->Altered Target Binding Increased Lipophilicity->Altered Target Binding Improved Pharmacokinetics Improved Pharmacokinetics Metabolic Stability->Improved Pharmacokinetics G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Data Analysis A Prepare Reagents C Add Enzyme & Cofactor A->C B Dilute Test Compounds D Incubate with Inhibitor B->D C->D E Initiate with Substrate D->E F Terminate & Detect Product E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for a typical in vitro COX inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol describes the broth microdilution method for determining the MIC of test compounds against bacterial strains.

Objective: To determine the MIC of difluoromethyl and trifluoromethyl pyrazole analogues against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well microplate.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Concluding Remarks and Future Directions

The choice between a difluoromethyl and a trifluoromethyl group in the design of pyrazole-based bioactive molecules is not a simple matter of substitution but a strategic decision that can profoundly influence the resulting compound's pharmacological profile. The trifluoromethyl group remains a powerful tool for enhancing potency and metabolic stability, as evidenced by its prevalence in successful drug candidates. However, the difluoromethyl group offers a unique set of properties, most notably its capacity for hydrogen bonding, which opens up new avenues for bioisosteric replacement and the fine-tuning of drug-target interactions.

While direct comparative data for CF₂H and CF₃ pyrazole analogues is still emerging, the available evidence strongly suggests that a nuanced understanding of their distinct physicochemical properties is essential for rational drug design. Future research should focus on the synthesis and side-by-side biological evaluation of paired difluoromethyl and trifluoromethyl pyrazole analogues against a variety of biological targets. Such studies will provide invaluable data for building more predictive models of bioisosterism and will undoubtedly accelerate the development of novel and more effective pyrazole-based therapeutics.

References

  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed, [Link].

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC, [Link].

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC, [Link].

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI, [Link].

  • Antibacterial Activity Estimation of New Pyrazole Compounds. Preprints.org, [Link].

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC, [Link].

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ResearchGate, [Link].

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed, [Link].

  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, [Link].

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, [Link].

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers, [Link].

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. ResearchGate, [Link].

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate, [Link].

  • (PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate, [Link].

  • Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed, [Link].

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PMC, [Link].

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, [Link].

  • Bioisosteric Replacements. Cambridge MedChem Consulting, [Link].

  • A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, [Link].

  • Synthesis of a series of trifluoromethyl substituted pyrazole hybrid triazole compounds (1a–k).. ResearchGate, [Link].

  • Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. MDPI, [Link].

  • Design, synthesis and bioactivities of Celecoxib analogues or derivatives. PubMed, [Link].

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing, [Link].

  • Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. PubMed, [Link].

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC, [Link].

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. ResearchGate, [Link].

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC, [Link].

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI, [Link].

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, [Link].

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed, [Link].

  • Calculated differences in CF3versus CF2H for substrates 4a and 4b,.... ResearchGate, [Link].

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC, [Link].

  • Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate, [Link].

Sources

Analytical Validation of 1-(Difluoromethyl) Pyrazole Synthesis: A Comparative MS-Based Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge

The 1-(difluoromethyl) pyrazole moiety is a privileged pharmacophore in modern drug discovery, acting as a lipophilic hydrogen bond donor (bioisostere to -OH or -SH) that improves metabolic stability and membrane permeability. However, the synthesis of these cores is plagued by regioselectivity issues (N1- vs. N2-alkylation) and the potential instability of the


 group under harsh conditions.

While NMR (


, 

) remains the gold standard for absolute structural assignment, it lacks the throughput and sensitivity required for reaction screening and trace impurity profiling. This guide establishes a Mass Spectrometry (MS) validation workflow that rivals NMR in reliability while offering superior sensitivity for process optimization.

Comparative Analysis: MS vs. Traditional Methods

The following table objectively compares MS-based validation against NMR and HPLC-UV for 1-(difluoromethyl) pyrazoles.

FeatureLC-MS/MS (Recommended) NMR (

/

)
HPLC-UV
Primary Utility High-throughput screening, trace impurity detection (<0.1%), Regioisomer ratio quantitation.Absolute structural confirmation, conformational analysis.Routine purity checks (non-structural).
Sensitivity High (pg/mL range). Essential for detecting trace regioisomers in "pure" batches.Low (mg required). Often misses <2% isomeric impurities.Medium . Limited by chromophore overlap between isomers.
Regioisomer Differentiation Excellent . Separation via C18/C8 columns + distinct fragmentation ratios (EIC).Definitive . Distinct chemical shifts (NOE required for N1 vs N2 assignment).Poor . Co-elution is common; UV spectra are often identical.
Throughput Fast (2–5 min/sample).Slow (10–30 min/sample).Medium (10–20 min/sample).
Limitations Requires ionization optimization;

group can be labile in source if voltage is too high.
Expensive, requires deuterated solvents, low sensitivity.No structural data; "blind" retention time matching.

Synthetic Routes & Critical Quality Attributes (CQAs)

To validate a route, one must understand the specific impurities it generates.

Route A: Direct Difluoromethylation (High Risk of Mixture)
  • Chemistry: Reaction of a parent pyrazole with electrophilic

    
     sources like 
    
    
    
    (Freon-22),
    
    
    , or sulfinates (
    
    
    ).
  • CQA: This route is prone to regioisomeric mixtures (N1 vs. N2 attack) due to tautomerism of the parent pyrazole.

  • MS Role: Quantifying the N1:N2 ratio.

Route B: Cyclization ([3+2] Condensation)
  • Chemistry: Condensation of 1,3-diketones with difluoromethylhydrazine (often generated in situ).

  • CQA: Higher regioselectivity (controlled by steric bulk and solvent, e.g., HFIP), but potential for incomplete cyclization or hydrazine impurities.

  • MS Role: Confirming ring closure and absence of open-chain hydrazone intermediates.

MS Validation Workflow

The following diagram illustrates the decision-making process for validating synthetic success using LC-MS.

MS_Validation_Workflow Start Crude Reaction Mixture LC_Sep LC Separation (C18 Column, Formic Acid) Start->LC_Sep MS_Source ESI(+) Ionization (Soft Conditions) LC_Sep->MS_Source Decision Detect Molecular Ion [M+H]+? MS_Source->Decision Fail FAILURE: Check Hydrazone Intermediates Decision->Fail No Frag_Analysis MS/MS Fragmentation (Target: Loss of 50Da CF2) Decision->Frag_Analysis Yes Isomer_Check Regioisomer Check (Compare Retention Times) Frag_Analysis->Isomer_Check Quant Calculate Ratio (Integration of EIC) Isomer_Check->Quant Separated NMR_Ref *Cross-Reference with 19F NMR for initial ID Isomer_Check->NMR_Ref Co-elution NMR_Ref->Quant

Figure 1: Decision-tree workflow for validating pyrazole synthesis. Note the critical step of distinguishing regioisomers via retention time before quantification.

Mechanistic Fragmentation Logic

Understanding how these molecules break apart is the key to "self-validating" the structure without an external standard.

The "Diagnostic Loss" Rule

1-(difluoromethyl) pyrazoles exhibit a specific fragmentation pattern in ESI+ MS/MS.

  • [M+H]+ : The parent ion is usually stable.

  • Neutral Loss of

    
     (50 Da) : A characteristic rearrangement where the 
    
    
    
    carbene is ejected, often leaving the protonated parent pyrazole.
  • Loss of HF (20 Da) : Less common in the primary step but observed in secondary fragmentation.

Differentiation of Regioisomers:

  • N1-Isomer (Sterically Hindered): Often shows weaker parent ion stability and faster elution on C18 columns due to shielding of the polar nitrogen.

  • N2-Isomer (Less Hindered): Often shows stronger coordination with protons (higher [M+H]+ intensity) and longer retention times.

Fragmentation_Pathway Parent Parent Ion [M+H]+ (m/z = X) Intermediate Transition State (H-shift) Parent->Intermediate Fragment1 Fragment A [M - CF2]+ (m/z = X - 50) Intermediate->Fragment1 Primary Pathway Fragment2 Fragment B [M - HF]+ (m/z = X - 20) Intermediate->Fragment2 Secondary Pathway Neutral1 Loss of :CF2 (Difluorocarbene) Intermediate->Neutral1 Neutral2 Loss of HF Intermediate->Neutral2

Figure 2: Proposed ESI+ fragmentation pathway. The loss of 50 Da (CF2) is diagnostic for the N-difluoromethyl group.

Standardized Experimental Protocol

This protocol is designed to validate the synthesis of a generic 1-(difluoromethyl)-substituted pyrazole.

Materials
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Internal Standard: 1-methylpyrazole (structural analog) or deuterated analog if available.

Method Steps
  • Sample Prep: Dilute crude reaction mixture to 10 µg/mL in 50:50 Water:ACN. Filter through 0.2 µm PTFE filter.

  • LC Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

    • Note: A shallow gradient (e.g., 2% per minute) around the expected retention time is crucial for separating N1/N2 regioisomers.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • Fragmentor Voltage: Low (70-100V) . High fragmentor voltage can induce in-source fragmentation of the labile C-F bond, mimicking impurities.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for [M+H]+.

    • Integrate peaks. If two peaks appear with identical mass, calculate the ratio (Regioisomer Ratio).

    • Verify the major peak's MS/MS spectrum matches the "Loss of 50 Da" rule.

References

  • Regioselective Synthesis: Gosselin, F., et al. (2006).[1] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. Link

  • Direct Difluoromethylation: Fujiwara, Y., et al. (2012).[2] "A New Reagent for Direct Difluoromethylation."[3][4] Journal of the American Chemical Society. Link

  • MS Validation Strategy: Sojdak, C., et al. (2025). "Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling." ACS Central Science.[5] Link

  • Fluorinated Solvents in Synthesis: Fustero, S., et al. (2008).[6] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link

Sources

Assessing Genotoxicity Profiles of Fluorinated Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, present in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and agrochemicals. However, the introduction of fluorine—specifically trifluoromethyl (-CF₃) or difluoro (-CF₂H) motifs—fundamentally alters the physicochemical and safety profile of these intermediates compared to their non-fluorinated or chlorinated analogs.

This guide provides a technical comparison of fluorinated pyrazole intermediates against standard halogenated alternatives. It details the specific "fluorine effect" on metabolic activation, outlines a self-validating genotoxicity assessment workflow compliant with ICH M7(R2) , and provides comparative data to support scaffold selection in early-phase drug development.

Part 1: The Fluorine Effect on Pyrazole Safety

To understand the genotoxicity profile, one must first understand the metabolic fate of the intermediate. Pyrazoles are often "pro-mutagens"—they are not DNA-reactive in their native state but can become so after metabolic activation (usually by Cytochrome P450 enzymes).

Metabolic Blockade vs. Activation

Non-fluorinated pyrazoles (e.g., 3-methylpyrazole) are susceptible to oxidative metabolism at the alkyl site. This can generate reactive aldehydes or alcohols that may interact with DNA.

The Fluorine Advantage: Replacing a methyl group with a trifluoromethyl group (-CF₃) introduces a metabolic blockade. The C-F bond is the strongest in organic chemistry (~110 kcal/mol). This substitution prevents the formation of reactive oxidative metabolites, often rendering a potentially Ames-positive scaffold Ames-negative .

Electronic Deactivation

Chlorinated pyrazoles (e.g., 4-chloropyrazole) are lipophilic and electron-rich enough to undergo bioactivation to reactive epoxides or quinone-imine-like species (if amino-substituted). Fluorine, being the most electronegative element, pulls electron density away from the pyrazole ring. This reduces the nucleophilicity of the ring nitrogens and lowers the probability of forming DNA-adducts.

Visualizing the Mechanism

The following diagram illustrates how fluorination blocks the specific metabolic pathway that leads to genotoxicity in non-fluorinated analogs.

MetabolicBlockade Start_H 3-Methylpyrazole (Non-Fluorinated) Met_H CYP450 Oxidation Start_H->Met_H Rapid Metabolism Reactive Reactive Aldehyde/Alcohol (DNA Reactive) Met_H->Reactive Bioactivation Genotox Genotoxicity Risk: HIGH Reactive->Genotox Adduct Formation Start_F 3-Trifluoromethylpyrazole (Fluorinated) Met_F Metabolic Blockade (C-F Bond Stability) Start_F->Met_F Resists Oxidation Stable Excreted Unchanged (Inert) Met_F->Stable No Reactive Species Safety Genotoxicity Risk: LOW Stable->Safety

Figure 1: Mechanistic comparison showing how fluorination prevents the formation of reactive metabolites common in alkyl-pyrazoles.

Part 2: Comparative Assessment Guide

The following table synthesizes experimental data trends comparing three common intermediate classes. These data points are critical for ICH M7 hazard assessment.

Table 1: Genotoxicity & Stability Profile Comparison
FeatureFluorinated Pyrazoles (e.g., 3-CF₃-pyrazole)Chlorinated Pyrazoles (e.g., 4-Cl-pyrazole)Alkyl Pyrazoles (e.g., 3-CH₃-pyrazole)
Ames Test (OECD 471) Negative (Typically)Equivocal (Strain dependent)Variable (Often positive with S9)
Metabolic Stability High (Metabolically inert)Moderate (Susceptible to displacement)Low (Rapid oxidation)
Lipophilicity (LogP) Moderate to HighHigh (Accumulation risk)Low
Electronic Effect Strong Electron Withdrawal (Deactivates ring)Weak DeactivationElectron Donating (Activates ring)
ICH M7 Class Class 5 (No alerts/Negative data)Class 3 (Alert requires testing)Class 3 (Alert requires testing)
Primary Risk Defluorination (Rare, requires specific enzymes)Quinone formation (if amino group present)Reactive aldehyde formation

Key Insight: While chlorinated intermediates are cheaper, they often trigger "Structural Alerts" in in silico software (like DEREK or SARah) due to the potential for nucleophilic aromatic substitution. Fluorinated intermediates rarely trigger these specific alerts due to the strength of the C-F bond.

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm the safety profile of a specific fluorinated pyrazole intermediate, you cannot rely solely on literature. You must generate data.[1] Below is the tiered workflow we utilize, designed to satisfy regulatory bodies (FDA/EMA).

Tier 1: In Silico Assessment (Computational)

Before wet-lab testing, run the structure through two complementary QSAR methodologies as per ICH M7(R2) .

  • Method A (Rule-Based): Use Derek Nexus.[1] Look for "High Potency" alerts (e.g., N-nitroso).[2][3]

  • Method B (Statistical): Use Sarah Nexus or Leadscope.[1]

  • Success Criteria: If both are negative, the impurity is Class 5 (no testing needed). If one is positive/equivocal, proceed to Tier 2.

Tier 2: The Modified Ames Test (OECD 471)

Standard Ames tests often miss pyrazole mutagenicity because standard S9 (rat liver extract) may not generate the specific metabolites formed in humans.

Optimized Protocol:

  • Strains: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair). Crucial: Include TA102 or E. coli WP2 uvrA to detect oxidative damage, which is a risk factor for halogenated compounds.

  • Metabolic Activation: Use induced Rat Liver S9 (10% v/v) .

    • Modification: If the standard S9 is negative but an in silico alert exists, use Hamster Liver S9 . Hamster S9 has different CYP450 isozyme ratios (specifically CYP1A1/1A2) that are more efficient at activating certain heterocyclic amines.

  • Dose Range: 5 concentrations, up to 5000 µ g/plate (or limit of solubility).

  • Pre-incubation Method: Do not use the plate-incorporation method. Use the pre-incubation method (20 mins at 37°C) to allow the S9 enzymes to generate metabolites before the bacteria are immobilized in agar.

Tier 3: In Vitro Micronucleus Test (OECD 487)

If the Ames test is negative but the structure is highly novel, assess clastogenicity (chromosomal breaks).

  • Cell Line: CHO (Chinese Hamster Ovary) or TK6 lymphoblastoid cells.

  • Exposure: Short (3-4h) with S9; Long (24h) without S9.

  • Endpoint: Count micronuclei in binucleated cells. This detects if the fluorinated intermediate disrupts the mitotic spindle (aneugenicity), a mechanism distinct from direct DNA mutation.

Part 4: Workflow Visualization

The following diagram outlines the decision logic for classifying a fluorinated pyrazole intermediate under ICH M7 guidelines.

ICH_M7_Workflow Input Fluorinated Pyrazole Intermediate QSAR In Silico Assessment (Derek + Sarah) Input->QSAR Decision1 Are both QSARs Negative? QSAR->Decision1 Class5 Class 5 (Non-Mutagenic) Decision1->Class5 Yes Ames Ames Test (OECD 471) (Pre-incubation + S9) Decision1->Ames No (Alert Found) Decision2 Is Ames Positive? Ames->Decision2 Class2 Class 2 (Mutagenic Impurity) Control to TTC Levels Decision2->Class2 Yes Class4 Class 4 (Non-Mutagenic) Treat as standard impurity Decision2->Class4 No (Overrules QSAR)

Figure 2: ICH M7(R2) compliant workflow for characterizing mutagenic potential of pyrazole intermediates.

Part 5: Conclusion & Recommendations

For drug development professionals selecting a scaffold:

  • Prioritize Fluorine: Use 3-trifluoromethylpyrazole over 3-methylpyrazole to mitigate the risk of oxidative metabolism and subsequent "Class 3" alerts.

  • Verify Regiochemistry: Ensure your synthesis yields a single isomer. N-methylation of fluorinated pyrazoles can yield mixtures (1,3- vs 1,5-isomers) which have different toxicological profiles.

  • Trust the Ames (Pre-incubation): If in silico tools flag the pyrazole ring, run the Ames test immediately. A negative Ames result overrules the computer prediction, allowing you to treat the intermediate as a standard impurity (Class 5) rather than a mutagenic hazard (Class 2), significantly reducing manufacturing costs.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2023).[3] [Link]

  • OECD Guideline 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. (2020). [Link]

  • Purser, S., et al. Fluorine in medicinal chemistry. Chemical Society Reviews. (2008).[4] [Link]

  • Shah, P., et al. Strategies for the synthesis of fluorinated pyrazoles. Beilstein Journal of Organic Chemistry. (2020). [Link]

  • Benigni, R., & Bossa, C. Structure-activity models for mutagenicity and carcinogenicity: the state of the art. Chemical Research in Toxicology. (2011). [Link]

Sources

Safety Operating Guide

1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical handling and disposal protocols for 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole .

As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile : the terminal alkyne moiety introduces reactivity risks (metal acetylide formation), while the difluoromethyl group mandates specific incineration parameters to manage hydrofluoric acid (HF) generation.

Part 1: Executive Safety Directives

IMMEDIATE ACTION REQUIRED:

  • DO NOT dispose of this compound in standard organic waste streams if the container is metal (steel/aluminum).

  • DO NOT mix with strong bases (NaOH, KOH) or heavy metal salts (Cu, Ag) without prior quenching; this risks forming explosive acetylides.[1]

  • DO segregate as "Halogenated Organic Waste" destined for high-temperature incineration with scrubbing.

Part 2: Physicochemical Hazard Analysis

To ensure safety, you must understand the causality behind these protocols.

The Ethynyl Moiety ( )
  • Risk: The terminal proton is weakly acidic (

    
    ). Upon contact with copper, silver, or mercury (often found in older plumbing or specific catalysts), it can form metal acetylides , which are shock-sensitive explosives.
    
  • Operational Implication: All waste containers must be HDPE (High-Density Polyethylene) or glass. Never use metal safety cans for liquid waste containing this compound.

The Difluoromethyl Group ( )[2]
  • Risk: Standard combustion of fluorinated heterocycles releases Hydrogen Fluoride (HF) gas.

  • Operational Implication: You cannot use standard low-temp incinerators. The waste manifest must explicitly state "Organofluorine" to ensure the disposal facility uses an incinerator equipped with an alkaline scrubber system (e.g., Ca(OH)

    
     injection) to neutralize HF emissions.
    

Part 3: Disposal Decision Matrix

The following flowchart illustrates the logic for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Dissolved Container Transfer to HDPE Drum (Label: Halogenated / Flammable) Solid->Container MetalCheck Contains Metals? (Cu, Ag, Hg Catalysts) Liquid->MetalCheck Quench CRITICAL STEP: Acid Wash / EDTA Chelation to remove metals MetalCheck->Quench Yes (Risk of Acetylides) MetalCheck->Container No Quench->Container Destruction High-Temp Incineration (>1100°C) with HF Scrubber Container->Destruction

Figure 1: Logic flow for the safe segregation and destruction of ethynyl-pyrazole waste.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stock or solid spill cleanup.

  • Container Selection: Use a wide-mouth HDPE jar. Do not use metal drums.

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Contains: 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole.

    • Hazards: Irritant, Combustible, Generates HF on burning .

  • Storage: Store in a satellite accumulation area away from strong bases.

  • Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for RCRA Code U-Listed (if applicable by analogy) or D001 (Ignitable)/Halogenated organics.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or reaction mixtures.

  • Metal Scavenging (If Catalysts Used):

    • If the reaction involved Copper (Cu) or Silver (Ag), you must wash the organic phase with a chelating agent (e.g., aqueous EDTA or dilute HCl) before dumping into the waste drum. This prevents the precipitation of shock-sensitive acetylides in the waste container.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE.

  • Segregation: Pour into the "Halogenated Solvents" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the difluoromethyl group classifies the mixture as halogenated for incineration purposes.

Protocol C: Spill Cleanup (Emergency)
  • PPE: Nitrile gloves (double gloved), safety goggles, and a P95 particulate respirator (if solid powder).

  • Containment:

    • Solid: Do not dry sweep. Cover with a wet paper towel (dampened with ethanol) to prevent dust generation, then scoop into a plastic bag.

    • Liquid: Absorb with vermiculite or sand. Do not use specific clay-based absorbents that may contain metal oxides if the concentration is high.

  • Decontamination: Wipe the surface with 1% aqueous detergent followed by water.

Part 5: Data & Regulatory Reference

Table 1: Physicochemical Properties & Waste Classification

ParameterData / ClassificationOperational Note
Molecular Formula

High Nitrogen/Fluorine content.
Combustion Byproducts

,

,

HF Scrubber Required.
Reactivity Terminal Alkyne (

)
Incompatible with Cu, Ag, Hg, strong bases.
Waste Stream Halogenated OrganicDo not mix with non-halogenated fuels.
Container Type HDPE / GlassNO METAL CANS.
RCRA Characteristics Ignitable (D001)Likely classification based on solvent/solid flammability.

References

  • BenchChem. (2025).[1][2] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2026). Safety Data Sheet: Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate. Retrieved from

  • National Institutes of Health (NIH). (2023). Hydrofluoric Acid Burns and Organofluorine Safety. StatPearls. Retrieved from

  • University of Wisconsin–Madison. (2024). Chapter 7: Chemical Disposal Procedures - Metal Containing Compounds and Alkynes. Retrieved from

  • Fluorochem. (2024).[3][4] Safety Data Sheet: 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole. Retrieved from

Sources

Personal protective equipment for handling 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole. As a novel research chemical, its toxicological properties have not been fully investigated. Therefore, a cautious and proactive approach to safety is paramount. This guide is designed for researchers, scientists, and drug development professionals, synthesizing established safety principles with insights derived from the compound's specific chemical structure.

Hazard Identification and Risk Assessment: A Structural Perspective

Understanding the inherent risks of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole begins with deconstructing its molecular architecture. The molecule combines three key functional groups, each contributing to its overall hazard profile: a pyrazole core, a difluoromethyl group, and an ethynyl group.

A safety data sheet for the closely related compound, 1-(difluoromethyl)-4-ethynyl-1H-pyrazole, classifies it as follows:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1]

  • Skin Irritant 2: Causes skin irritation.[1]

  • Eye Irritant 2: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure 3 (STOT SE 3): May cause respiratory irritation.[1]

These classifications form the baseline for our risk assessment.

  • Pyrazole Core: Pyrazole and its derivatives are known to exhibit a range of biological activities and can be skin and eye irritants.[2] Some have been shown to cause organ damage through prolonged exposure.[3]

  • Difluoromethyl Group (-CHF₂): This group renders the compound a halogenated organic molecule. While stable, such compounds can release hazardous decomposition products like hydrogen fluoride in a fire. Organofluorine compounds, a broad class that includes this molecule, are noted for their persistence.[4][5]

  • Ethynyl Group (-C≡CH): The terminal alkyne is a high-energy functional group. A primary concern with terminal acetylenes is their potential to form explosive heavy metal acetylides with metals such as copper, silver, and mercury.[6] Therefore, contact with these metals, their salts, or brass fittings must be strictly avoided.

Risk Summary Table

Hazard CategoryGHS ClassificationPrimary RiskCausality from Chemical Structure
Acute Toxicity Category 4 (Oral)[1]Harmful if ingested.Pyrazole core and overall molecular properties.
Skin & Eye Contact Category 2 (Irritant)[1]Causes skin and serious eye irritation.The pyrazole ring and reactive functional groups can irritate biological tissues.
Inhalation STOT SE 3[1]May cause respiratory tract irritation.The compound, likely a solid, can form dust or aerosols that irritate the respiratory system.
Reactivity Not Classified; Inherent RiskPotential for explosive acetylide formation.The terminal ethynyl group can react with heavy metals.[6]
Environmental Data Not AvailablePersistent organic pollutant potential.The presence of the difluoromethyl group suggests persistence similar to other organofluorines.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Primary Engineering Controls (First Line of Defense)
  • Chemical Fume Hood: All handling of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust or aerosols and to contain any potential spills.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood's localized exhaust.

Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any procedure involving this compound.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the halogenated and aromatic-like nature of the compound, double-gloving is recommended, especially for extended operations.

    • Inner Glove: Nitrile gloves provide good dexterity and splash protection.

    • Outer Glove: Butyl rubber or Viton™ gloves should be worn over the nitrile gloves for superior protection against halogenated compounds.

    • Action Plan: Always check the glove manufacturer's chemical resistance guide.[8] If any contamination occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Never wear contaminated gloves outside the fume hood.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles are required at all times.[9]

    • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during reaction workups or transfers of larger quantities), a full-face shield must be worn in addition to safety goggles.[8]

  • Body Protection:

    • A flame-resistant lab coat must be worn and fully fastened.

    • For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Under normal conditions within a functioning fume hood, respiratory protection is not required.

    • Emergency Use: In the event of a large spill or fume hood failure, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges should be used by trained personnel during cleanup.[8] For unknown, high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[10]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, methodical workflow is essential for minimizing risk.

PPE Selection and Donning/Doffing Workflow

The following diagram outlines the logic for selecting and using PPE.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat (Fully Fastened) Don2 2. Eye Protection (Goggles) Don1->Don2 Don3 3. Face Shield (If splash risk) Don2->Don3 Don4 4. Gloves (Cuffs over sleeves) Don3->Don4 Doff1 1. Gloves (Peel off) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Wash Hands (Thoroughly) Doff4->Doff5 End Work Complete Doff5->End Start Begin Work Start->Don1

Caption: PPE Donning and Doffing Sequence.

Standard Operating Procedure (SOP) for Handling
  • Preparation:

    • Verify the chemical fume hood is functioning correctly (check airflow monitor).

    • Clear the workspace of all unnecessary equipment and materials, especially any items containing copper, silver, mercury, or brass.

    • Assemble all necessary glassware and equipment.

    • Prepare designated waste containers.

  • Execution:

    • Don the appropriate PPE as outlined in the workflow above.

    • Retrieve the chemical from its storage location. Keep the container tightly closed when not in use.[7]

    • Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize dust generation.

    • Perform all subsequent steps (dissolving, reacting, etc.) within the fume hood. Use anti-static and spark-proof equipment where possible.[1]

  • Post-Procedure:

    • Quench any reactive mixtures before workup.

    • Decontaminate all surfaces and equipment. A solution of soapy water followed by a solvent rinse (e.g., ethanol or acetone) is generally effective.

    • Segregate and dispose of all waste according to the plan below.

    • Doff PPE in the correct sequence to prevent cross-contamination.

    • Wash hands thoroughly with soap and water.[9]

Emergency Response Plan

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill1 Alert others in the lab Spill2 Evacuate if large or outside fume hood Spill1->Spill2 Spill3 If small & contained in hood: Don appropriate PPE Spill1->Spill3 Spill4 Cover with absorbent material Spill3->Spill4 Spill5 Collect into hazardous waste container Spill4->Spill5 Spill6 Decontaminate area Spill5->Spill6 Exp_Skin SKIN CONTACT Immediately flush with water for 15 minutes. Remove contaminated clothing. Seek_Med Seek Immediate Medical Attention Exp_Skin->Seek_Med Exp_Eye EYE CONTACT Rinse with water for 15 minutes at eyewash station. Hold eyelids open. Exp_Eye->Seek_Med Exp_Inhale INHALATION Move to fresh air. Exp_Inhale->Seek_Med

Caption: Emergency Response Flowchart.

Decontamination and Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. All waste generated must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

    • Liquid Waste: All solutions containing the compound must be collected in a dedicated, sealed, and properly labeled container for "Halogenated Organic Liquid Waste." Do not mix with other waste streams.[11][12]

    • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

  • Disposal Protocol:

    • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole," and the approximate concentration and volume.

    • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials (especially heavy metal salts).

    • Final Disposal: Contact your institution's Environmental Health & Safety (EH&S) department for pickup and final disposal.[6][13] Never pour this chemical down the drain or dispose of it in regular trash.[13] The presence of the ethynyl group makes it unsuitable for certain disposal methods like neutralization without expert consultation.[6]

By implementing these comprehensive safety measures, you can effectively mitigate the risks associated with handling 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole, ensuring a safe and productive research environment.

References

  • Per- and polyfluoroalkyl substances. Wikipedia. Available at: [Link]

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW). Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • Hazardous Waste Management Plan - Advisory 7.3. University of Cincinnati Environmental Health & Safety. Available at: [Link]

  • Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. ResearchGate. Available at: [Link]

  • 1-(difluoromethyl)-1H-pyrazole. PubChem, National Institutes of Health. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

  • PFAS and PPE: what is the current situation? Vandeputte. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). Available at: [Link]

  • Hazardous waste acceptance conditions. University of Groningen. Available at: [Link]

  • PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters. FLS Europe. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

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